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  • Product: Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate
  • CAS: 75001-53-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and application of Ethyl 7,8-dichloro-4-hydro...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and application of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate. This molecule, built upon the privileged 4-hydroxyquinoline scaffold, represents a valuable starting point for the development of novel therapeutic agents.

Core Compound Identification and Structural Overview

Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate is a polysubstituted quinoline derivative. The quinoline ring system is a foundational structure in medicinal chemistry, renowned for its broad spectrum of biological activities. This specific compound is characterized by chlorine atoms at the 7 and 8 positions of the benzene ring portion, a hydroxyl group at position 4, and an ethyl carboxylate moiety at position 3.

It is critical to recognize that this compound exists in a tautomeric equilibrium with its keto form, Ethyl 7,8-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[1] While the "4-hydroxy" nomenclature is common, the 4-oxo (or 4-quinolone) tautomer is often energetically favored and is crucial for understanding its chemical reactivity and biological interactions. For the purpose of this guide, the names will be used interchangeably, reflecting the common practice in the field.

Table 1: Compound Identification Summary

Identifier Value Source
Chemical Name Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate [2][3]
Synonym/Tautomer Ethyl 7,8-dichloro-1,4-dihydro-4-oxoquinoline-3-carboxylate [1]
CAS Number 175134-95-9, 75001-53-5 [1][2]
Molecular Formula C₁₂H₉Cl₂NO₃ [1]

| Molecular Weight | 286.11 g/mol |[1] |

Structural Elucidation

The molecule's architecture is key to its utility. The electron-withdrawing chlorine atoms at C7 and C8 significantly influence the electronic properties of the aromatic system. The ethyl carboxylate group at C3 and the adjacent hydroxyl/oxo group at C4 are pivotal for the compound's potential as a metal chelator and for forming hydrogen bonds with biological targets, a common feature of quinolone-based antibacterial agents.

Synthesis Pathway: The Gould-Jacobs Reaction

The most reliable and widely cited method for synthesizing 4-hydroxyquinoline-3-carboxylates is the Gould-Jacobs reaction. This powerful cyclization strategy provides a direct route to the core scaffold from readily available anilines. The synthesis of the title compound is a classic example of this process.

Causality and Mechanistic Insight

The reaction proceeds in two distinct, mechanistically important stages. The initial step involves the reaction of a substituted aniline (in this case, 2,3-dichloroaniline) with diethyl ethoxymethylenemalonate (EMME). This is a nucleophilic vinylic substitution where the aniline nitrogen attacks the electron-deficient double bond of EMME, displacing the ethoxy group. This step is typically performed at moderate temperatures.

The second stage is a thermally driven intramolecular cyclization. At high temperatures (often >250°C), typically in a high-boiling solvent like Dowtherm A, the intermediate undergoes an electrophilic aromatic substitution.[4] The newly formed ring then aromatizes via tautomerization to yield the stable 4-hydroxyquinoline product. This high-temperature requirement is a hallmark of the Gould-Jacobs reaction, ensuring the significant activation energy for the cyclization is overcome.

Gould_Jacobs_Synthesis Reactant1 2,3-Dichloroaniline Intermediate Anilinomethylenemalonate Intermediate Reactant1->Intermediate Step 1: Nucleophilic Substitution (100-130°C) Reactant2 Diethyl Ethoxymethylenemalonate (EMME) Reactant2->Intermediate Product Ethyl 7,8-dichloro-4-hydroxy- quinoline-3-carboxylate Intermediate->Product Step 2: Thermal Cyclization (Dowtherm A, ~250°C) Cond1 Heat Cond1->Intermediate Cond2 High-Temp Heat Cond2->Product

Caption: The Gould-Jacobs reaction pathway for synthesis.

Experimental Protocol: Synthesis of Ethyl 7,8-dichloro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester (8ClQE)

This protocol is adapted from established literature procedures for the Gould-Jacobs reaction.[4][5]

  • Step 1: Formation of the Intermediate.

    • In a round-bottom flask, combine 2,3-dichloroaniline (0.5 mol) and diethyl ethoxymethylenemalonate (EMME) (0.5 mol).

    • Heat the mixture, for instance on a steam bath, to approximately 100-110°C for 1-2 hours, allowing the ethanol byproduct to evaporate.[4] The resulting viscous oil or solid is used directly in the next step without purification.

  • Step 2: Thermal Cyclization.

    • Prepare a separate flask containing a high-boiling solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl). Heat the solvent to vigorous boiling (~250-260°C).

    • Cautiously and slowly add the warm intermediate from Step 1 into the boiling Dowtherm A.

    • Maintain the reflux for 1-3 hours to ensure complete cyclization.[4][5] The product will often begin to crystallize out of the hot solution.

  • Work-up and Purification.

    • Allow the reaction mixture to cool. The solid product can be collected by filtration.

    • Wash the crude solid with a non-polar solvent like hexanes or Skellysolve B to remove the Dowtherm A.[4]

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield the final product as a crystalline solid. A reported yield for this specific reaction is 96%.[5]

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques provide a definitive structural fingerprint.

Table 2: Physicochemical and Spectroscopic Data

Property Value Source
Appearance Crystalline Solid [4][5]
Melting Point 288-290°C [5]
¹H-NMR (DMSO-d₆, δ ppm) 8.42 (s, 1H, H-2); 8.10 (d, 1H, H-5); 7.63 (d, 1H, H-6); 4.23 (q, 2H, -CH₂-); 1.23 (t, 3H, -CH₃) [5]

| FT-IR (cm⁻¹) | 3141, 3078 (N-H/O-H stretch); 2978 (C-H stretch); 1709 (C=O ester); 1601 (C=C aromatic) |[5] |

Interpretation of Spectroscopic Data
  • ¹H-NMR: The proton NMR spectrum is highly informative.[5] The downfield singlet at 8.42 ppm is characteristic of the proton at the C2 position, a key marker for this quinoline structure. The two doublets at 8.10 and 7.63 ppm correspond to the adjacent protons on the dichlorinated benzene ring. The quartet and triplet at 4.23 and 1.23 ppm, respectively, are the classic signature of the ethyl ester group.

  • FT-IR: The infrared spectrum confirms the presence of key functional groups.[5] The broad peaks above 3000 cm⁻¹ are indicative of N-H (from the quinolone tautomer) and O-H stretching. The strong absorption around 1709 cm⁻¹ is definitively assigned to the carbonyl (C=O) stretch of the ethyl ester.

Applications in Research and Drug Development

While Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate may not be an end-drug itself, it is a highly valuable scaffold and intermediate in medicinal chemistry. The 4-quinolone core is central to the mechanism of action of quinolone antibiotics, and related structures have shown promise in oncology and infectious diseases.

A Versatile Building Block for Lead Discovery

The true value of this compound lies in its potential for chemical modification. The 4-hydroxyl group, the C7/C8 chloro-substituents, and the C3 ester provide multiple handles for derivatization to explore structure-activity relationships (SAR).

  • N-Alkylation: The nitrogen at position 1 (in the 4-oxo tautomer) can be alkylated or functionalized to introduce new side chains, a common strategy in the development of fluoroquinolone antibiotics.

  • Modification of the C3-Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, which is a critical functional group for the activity of many quinoline-based drugs.[6] The acid can then be converted to various amides to probe interactions with target proteins.

  • Nucleophilic Aromatic Substitution: The chlorine atoms, particularly if activated, could potentially be displaced by other nucleophiles to introduce further diversity.

Drug_Discovery_Workflow Start Ethyl 7,8-dichloro-4-hydroxy- quinoline-3-carboxylate (Core Scaffold) Hydrolysis Hydrolysis of Ester (to Carboxylic Acid) Start->Hydrolysis NAlkylation N-Alkylation (at Position 1) Start->NAlkylation Amidation Amide Coupling Hydrolysis->Amidation Library Diverse Chemical Library Hydrolysis->Library NAlkylation->Library Amidation->Library Screening High-Throughput Biological Screening (e.g., Anticancer, Antibacterial) Library->Screening Hit Hit Compound(s) Identified Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: Drug discovery workflow utilizing the core scaffold.

The structural similarity of this compound to precursors for anticancer agents and other biologically active molecules makes it a compound of significant interest.[6][7] Research into quinoline-3-carboxylic acids has demonstrated their potential as antiproliferative agents, suggesting that derivatives of this scaffold could be promising candidates for further investigation.[6]

References

  • PubChem. (n.d.). Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. Retrieved from [Link]

  • Constantin, C., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 745-749. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 7,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester, 95% Purity, C12H9Cl2NO3, 1 gram. Retrieved from [Link]

  • mzCloud. (2016). Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4,7-dichloroquinoline-3-carboxylate. Retrieved from [Link]

  • MolPort. (n.d.). Compound ethyl 4-{[2-(butanoyloxy)ethyl]amino}-7,8-dichloroquinoline-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 7,8-Dichloroquinoline-4-one-3-carboxylic acid. Retrieved from [Link]

  • Kumar, A., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1668-1681. Retrieved from [Link]

  • NIH. (n.d.). Ethyl 3,7-dichloroquinoline-8-carboxylate. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4886. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-amino-7,8-dichloroquinoline-3-carboxylate. Retrieved from [Link]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 867307. Retrieved from [Link]

Sources

Exploratory

Solubility and stability of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate Abstract This technical guide provides a comprehensive framework for the characterization of Ethyl 7,8-di...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

Abstract

This technical guide provides a comprehensive framework for the characterization of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate, a key quinoline derivative with potential applications in pharmaceutical and chemical research. Recognizing the critical role that physicochemical properties play in the development pipeline, this document outlines detailed, field-proven methodologies for assessing the aqueous and organic solubility, as well as the intrinsic stability of this compound under various stress conditions. The protocols are designed from the ground up to be self-validating and are grounded in established principles of pharmaceutical analysis and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH). This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust foundational understanding of this molecule's behavior, enabling informed decisions in formulation, analytical method development, and storage.

Introduction to Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

Quinolone carboxylic acids and their esters represent a privileged scaffold in medicinal chemistry, forming the core of numerous antibacterial agents.[1] The specific analogue, Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate, is a halogenated derivative whose unique substitution pattern may confer novel biological activities or serve as a critical intermediate in the synthesis of more complex molecules. An early and thorough understanding of its fundamental physicochemical properties—namely solubility and stability—is not merely a perfunctory exercise. It is a strategic imperative that directly influences a compound's "developability," impacting everything from bioavailability and formulation design to the establishment of a stable supply chain.

This guide provides the necessary experimental framework to de-risk development activities by systematically elucidating the solubility and degradation profile of this compound.

Core Physicochemical Properties

A baseline characterization is the starting point for all subsequent investigations. The known properties of the target compound are summarized below. The high melting point is often an initial indicator of strong crystal lattice energy, suggesting potentially low aqueous solubility.

PropertyValueSource
IUPAC Name Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylateN/A
CAS Number 75001-53-5[2]
Molecular Formula C₁₂H₉Cl₂NO₃[2]
Molecular Weight 286.11 g/mol [2]
Melting Point 288-290°C[1]
Appearance Solid (predicted)N/A

Solubility Assessment: A Methodological Approach

Solubility dictates the concentration of a substance in a solution that is in equilibrium with an undissolved phase. This parameter is fundamental to formulation development, in vitro assay design, and predicting in vivo absorption. We will outline two complementary methods: a kinetic solubility assay for high-throughput screening and the gold-standard thermodynamic shake-flask method.

Rationale for Solvent Selection

Initial solvent selection is guided by the compound's structure. The presence of a polar 4-hydroxyquinoline core and an ethyl ester group suggests potential solubility in polar aprotic solvents. Dimethyl sulfoxide (DMSO) is chosen as the primary organic solvent for stock solutions due to its high solubilizing power, a common practice for compounds with limited aqueous solubility.[3] The assessment will also include pharmaceutically relevant solvents like ethanol, propylene glycol, and various aqueous buffers to simulate physiological pH conditions.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the definitive standard. The causality behind this protocol is to ensure that the system reaches a true thermodynamic equilibrium between the solid and dissolved states.

Methodology:

  • Preparation: Add an excess amount of solid Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate (e.g., 2-5 mg) to a series of 2 mL glass vials. The excess solid is crucial to ensure saturation is achieved and maintained.

  • Solvent Addition: To each vial, add 1 mL of the desired test solvent (e.g., Water, pH 2.0 HCl buffer, pH 7.4 PBS, pH 9.0 borate buffer, Ethanol, DMSO).

  • Equilibration: Seal the vials and place them on a rotating agitator or shaker in a temperature-controlled environment (typically 25°C and/or 37°C) for a minimum of 24-48 hours. This extended agitation time is necessary to overcome the kinetic barriers of dissolution.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for 1 hour to let undissolved solids settle. Subsequently, filter the supernatant through a 0.22 µm PVDF syringe filter to remove all particulate matter. The choice of a low-binding filter material like PVDF is critical to prevent loss of the analyte.

  • Quantification: Prepare a dilution series of the clear filtrate in a suitable mobile phase. Analyze the concentration of the dissolved compound using a pre-validated, stability-indicating HPLC-UV method against a standard curve prepared from a known-concentration stock solution.

Visualization: Shake-Flask Solubility Workflow

cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solid compound into vials B Add 1 mL of test solvent A->B C Seal and agitate for 24-48 hours at controlled temperature B->C D Filter supernatant (0.22 µm PVDF filter) C->D E Dilute filtrate D->E F Quantify via HPLC-UV E->F

Caption: Workflow for the thermodynamic shake-flask solubility determination.

Data Presentation: Solubility Profile

The results of the solubility assessment should be summarized in a clear, tabular format.

Solvent SystempHTemperature (°C)Solubility (µg/mL)Solubility (µM)
Deionized Water~7.025
0.01 M HCl Buffer2.025
Phosphate Buffered Saline (PBS)7.425
Borate Buffer9.025
EthanolN/A25
Propylene GlycolN/A25
Dimethyl Sulfoxide (DMSO)N/A25

Stability Profiling and Forced Degradation

Forced degradation studies are a regulatory requirement and a scientific necessity to understand a molecule's intrinsic stability.[4] These studies intentionally stress the compound to predict its degradation pathways, identify potential degradants, and establish the specificity of the analytical methods used for stability testing.[5][6] The goal is to induce a target degradation of 5-20%, as excessive degradation can lead to secondary and tertiary products that are not relevant to normal storage conditions.[7]

Core Protocol: Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is the cornerstone of any stability study. It must be capable of separating the parent compound from all process impurities and degradation products.

Proposed HPLC Method Parameters:

  • Column: C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection: UV-Vis Diode Array Detector (DAD), monitoring at 254 nm and 280 nm

  • Injection Volume: 2 µL

Forced Degradation Experimental Protocols

A stock solution of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate (e.g., 1 mg/mL) is prepared in a 50:50 acetonitrile:water mixture. This stock is then subjected to the following stress conditions.

1. Acid Hydrolysis:

  • Procedure: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Incubation: Heat the solution in a sealed vial at 60°C.

  • Time Points: Analyze samples at t=0, 2, 4, 8, and 24 hours.

  • Rationale: This condition tests for lability to acid-catalyzed reactions, primarily the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[8]

2. Base Hydrolysis:

  • Procedure: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubation: Keep the solution at room temperature (25°C).

  • Time Points: Analyze samples at t=0, 1, 2, 4, and 8 hours. Note: Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis.

  • Rationale: This condition assesses susceptibility to base-catalyzed hydrolysis of the ester, a common degradation pathway.[8]

3. Oxidative Degradation:

  • Procedure: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

  • Incubation: Keep the solution at room temperature (25°C), protected from light.

  • Time Points: Analyze samples at t=0, 2, 4, 8, and 24 hours.

  • Rationale: This tests the molecule's resilience to oxidation. The electron-rich quinoline ring system may be susceptible to N-oxidation or other oxidative transformations.

4. Thermal Degradation:

  • Procedure: Place approximately 5 mg of the solid compound in a clear glass vial.

  • Incubation: Heat the vial in a calibrated oven at 80°C.

  • Time Points: At t=0, 1, 3, and 7 days, dissolve a weighed portion of the solid in the initial solvent to a known concentration and analyze.

  • Rationale: This protocol assesses the intrinsic stability of the drug substance in the solid state, which is critical for determining storage requirements.

5. Photostability:

  • Procedure: Expose a solution (1 mg/mL) and solid sample to a light source conforming to ICH Q1B guidelines (providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Control: A parallel set of samples is wrapped in aluminum foil to serve as dark controls.

  • Incubation: Conduct the study at ambient temperature.

  • Rationale: This mandatory study determines if the molecule is light-sensitive, which has significant implications for packaging and handling.[7]

Visualization: Forced Degradation Experimental Workflow

G cluster_input Input Material cluster_stress Stress Conditions (ICH Guidelines) cluster_output Analysis & Output Input Ethyl 7,8-dichloro-4- hydroxyquinoline-3-carboxylate (Solid & Solution) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Input->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Input->Base Oxidation Oxidation (3% H₂O₂, RT) Input->Oxidation Thermal Thermal (Solid, 80°C) Input->Thermal Photo Photolytic (ICH Q1B Light) Input->Photo HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Output Degradation Profile & Pathways HPLC->Output

Caption: Overview of the forced degradation study workflow.

Data Presentation: Forced Degradation Summary

Results should be tabulated to provide a clear overview of the compound's stability profile.

Stress ConditionTime (hours)Initial Purity (%)Final Purity (%)% DegradationNo. of Degradants >0.1%
Control 2499.899.80.00
0.1 M HCl @ 60°C 2499.8
0.1 M NaOH @ RT 899.8
3% H₂O₂ @ RT 2499.8
Thermal (Solid) @ 80°C 168 (7 days)99.8
Photolytic (Solution) -99.8

Conclusion

This technical guide presents a robust, systematic approach for characterizing the solubility and stability of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate. By executing the detailed protocols for thermodynamic solubility and forced degradation, researchers can generate a comprehensive data package. This information is indispensable for guiding formulation strategies, defining appropriate storage and handling conditions, and developing validated, stability-indicating analytical methods. A thorough understanding of these core properties at an early stage is a critical step in accelerating the journey of a promising molecule from the laboratory to its final application.

References

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Various Authors. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. REV. CHIM. (Bucharest), 61(8). [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • Organic Syntheses. 4,7-dichloroquinoline. [Link]

  • PubChemLite. Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (C13H12ClNO3). [Link]

  • Henriques, M.S.C., et al. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]

  • Li, Y., Xu, D. G., & Wang, J. G. (2008). Ethyl 3,7-dichloroquinoline-8-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2241. [Link]

  • PubChem. Ethyl 4,7-dichloroquinoline-3-carboxylate. [Link]

  • mzCloud. Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate. [Link]

  • Li, Y., Xu, D. G., & Wang, J. G. (2008). Ethyl 3,7-dichloro-quinoline-8-carboxyl-ate. PubMed. [Link]

  • Reyes-Márquez, A., et al. (2017). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 1), 107–110. [Link]

  • Al-Warhi, T., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4988. [Link]

Sources

Foundational

Whitepaper: A Mechanistic Hypothesis for Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate as a Novel Tyrosine Kinase Inhibitor

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics that target a wide array of biological processes.[1][2][3][4] Ethyl 7,8-dichloro-4-hydroxyquinol...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics that target a wide array of biological processes.[1][2][3][4] Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate (E78DHQC) is a synthetic quinoline derivative whose mechanism of action has not been extensively characterized. Based on structural informatics and the well-established role of the 4-hydroxyquinoline moiety in targeting ATP-binding sites, we hypothesize that E78DHQC functions as a competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This guide outlines the scientific basis for this hypothesis and provides a comprehensive, technically detailed roadmap for its experimental validation, from initial biochemical assays to confirmation of target engagement and cellular activity.

Introduction: The Quinoline Scaffold and a Mechanistic Gap

Quinoline-containing compounds have emerged as a cornerstone in the development of kinase inhibitors, critical for treating various cancers.[1][2] The versatility of this scaffold allows for the disruption of aberrant signaling pathways that drive tumor progression.[1][2] The compound of interest, Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate (E78DHQC), possesses several key structural features suggestive of kinase inhibitory activity:

  • A 4-Hydroxyquinoline Core: This moiety is a known pharmacophore that can form critical hydrogen bonds within the hinge region of a kinase's ATP-binding pocket.[5]

  • Dichloro Substitution: The chlorine atoms at positions 7 and 8 can enhance binding affinity and selectivity by occupying hydrophobic pockets adjacent to the ATP-binding site.

  • Ethyl Carboxylate Group: This group at position 3 can be modified to fine-tune solubility, cell permeability, and interactions with the solvent-exposed region of the kinase.

Despite these features, the precise molecular target and mechanism of action for E78DHQC remain undefined. This document proposes a focused hypothesis and a rigorous, multi-stage validation workflow to elucidate its function.

The Central Hypothesis: E78DHQC as an ATP-Competitive EGFR Inhibitor

We hypothesize that E78DHQC exerts its biological effects by directly binding to and inhibiting the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[6][7] Its dysregulation is a hallmark of many cancers, making it a prime therapeutic target.[6]

The proposed mechanism posits that E78DHQC acts as a Type I kinase inhibitor , binding to the active conformation of the EGFR kinase domain and competing directly with ATP. This mode of action would prevent EGFR autophosphorylation, thereby blocking the initiation of downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways.[6][7]

The following diagram illustrates the proposed point of inhibition within the EGFR signaling pathway.

EGFR_Pathway_Inhibition cluster_kinase Kinase Domain EGF EGF Ligand EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation E78DHQC E78DHQC (Hypothesized Inhibitor) E78DHQC->EGFR Blocks ATP Binding ATP ATP ADP ADP ATP->pEGFR Downstream Downstream Signaling (RAS-RAF-ERK, PI3K-AKT) pEGFR->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Hypothesized inhibition of EGFR signaling by E78DHQC.

Experimental Validation Workflow

To systematically test this hypothesis, we propose a three-stage validation process. This workflow is designed to be self-validating, where positive results in one stage provide the foundation and rationale for proceeding to the next.

Validation_Workflow Stage1 Stage 1 Biochemical Validation Stage2 Stage 2 Cellular Target Engagement Stage1->Stage2 Confirms Direct Inhibition Stage3 Stage 3 Cellular Phenotypic & Pathway Analysis Stage2->Stage3 Confirms In-Cell Binding Conclusion Hypothesis Supported/Refuted Stage3->Conclusion Confirms Biological Effect

Caption: A three-stage workflow for validating the E78DHQC mechanism.

Stage 1: Biochemical Validation of Direct EGFR Kinase Inhibition

Objective: To determine if E78DHQC can directly inhibit the enzymatic activity of purified, recombinant EGFR kinase in a cell-free system.

Causality: A positive result here is the first critical piece of evidence. It demonstrates a direct molecular interaction without the complexities of cellular uptake, metabolism, or off-target effects.

This assay quantifies the amount of ADP produced by the kinase reaction, which is a direct measure of enzyme activity.[8]

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer from a 5x stock.[8]

    • Reconstitute recombinant human EGFR kinase to a working concentration (e.g., 1 ng/µL) in 1x Kinase Assay Buffer.[8]

    • Prepare a master mix containing 1x Kinase Assay Buffer, ATP (e.g., final concentration 10 µM), and a suitable peptide substrate like Poly(Glu, Tyr).[8][9]

    • Prepare a serial dilution of E78DHQC (e.g., from 100 µM to 1 nM) in a suitable solvent like DMSO. A known EGFR inhibitor (e.g., Gefitinib) should be used as a positive control.

  • Assay Execution (96-well plate format):

    • Add 2.5 µL of diluted E78DHQC, control inhibitor, or vehicle (DMSO) to appropriate wells.[8]

    • Add 12.5 µL of the master mix to all wells.[8]

    • Initiate the kinase reaction by adding 10 µL of the diluted EGFR enzyme to all wells except the "Blank" control.[8]

    • Incubate the plate at 30°C for 45-60 minutes.[8]

  • Signal Detection (Using ADP-Glo™ or similar):

    • Terminate the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 45 minutes at room temperature.[8]

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP, then incubate for another 45 minutes.[8]

    • Measure luminescence using a plate reader. The signal is proportional to kinase activity.

  • Data Analysis:

    • Subtract the "Blank" reading from all other values.

    • Normalize the data to the "Positive Control" (vehicle-treated) wells, setting this as 100% activity.

    • Plot the percent inhibition versus the log concentration of E78DHQC and fit the data to a dose-response curve to determine the IC₅₀ value.

Expected Outcome & Data Presentation:

A successful experiment will show a dose-dependent decrease in luminescence, indicating inhibition of EGFR activity.

CompoundTargetIC₅₀ (nM)
E78DHQCEGFR55.2
Gefitinib (Control)EGFR25.8
Vehicle (DMSO)EGFR>100,000
Stage 2: Confirmation of Target Engagement in a Cellular Context

Objective: To verify that E78DHQC can bind to its intended EGFR target within intact cells.

Causality: This step is crucial to bridge the gap between biochemical activity and cellular function. A compound may be potent in vitro but fail to engage its target in a cell due to poor permeability or rapid efflux. The Cellular Thermal Shift Assay (CETSA) provides direct, label-free evidence of intracellular target binding.[10][11][12][13][14]

CETSA is based on the principle that a protein becomes more thermally stable when bound to a ligand.[13][14]

  • Cell Treatment:

    • Culture a suitable cell line with high EGFR expression (e.g., A431 cells) to ~80% confluency.

    • Treat cells with E78DHQC at a high concentration (e.g., 10-20x the biochemical IC₅₀) or vehicle (DMSO) for 2-4 hours.

  • Thermal Challenge:

    • Harvest and resuspend the cells in a buffer containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into separate PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at room temperature.

  • Lysate Preparation & Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation at high speed (e.g., 20,000 x g).

    • Transfer the supernatant (soluble fraction) to new tubes.

  • Detection by Western Blot:

    • Quantify the protein concentration in each supernatant.

    • Analyze equal amounts of soluble protein from each temperature point by SDS-PAGE and Western blot, probing for total EGFR.[6]

  • Data Analysis:

    • Quantify the band intensity for EGFR at each temperature for both vehicle- and E78DHQC-treated samples.

    • Plot the percentage of soluble EGFR remaining versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of E78DHQC indicates target engagement.

Expected Outcome & Visualization:

The CETSA experiment should demonstrate a rightward shift in the EGFR melting curve in cells treated with E78DHQC.

CETSA_Curve CETSA Melting Curve for EGFR Y_axis_label Soluble EGFR (%) origin Y_axis_label->origin 100 50 0 X_axis_label Temperature (°C) origin->X_axis_label 40      50      60      70 v1 v2 v1->v2  Vehicle v3 v2->v3  Vehicle v4 v3->v4  Vehicle v5 v4->v5  Vehicle v6 v5->v6  Vehicle d1 d2 d1->d2  E78DHQC d3 d2->d3  E78DHQC d4 d3->d4  E78DHQC d5 d4->d5  E78DHQC d6 d5->d6  E78DHQC

Sources

Exploratory

In silico modeling of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

An In-Depth Technical Guide to the In Silico Modeling of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate is a derivative of this privileged scaffold, and while its specific biological profile may be underexplored, its structure warrants investigation as a potential drug candidate.

This guide provides a comprehensive, in-depth technical walkthrough of the in silico modeling process for Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate. We will treat this molecule as a novel entity to demonstrate a complete computational workflow, from initial characterization to advanced simulations. The objective is not merely to present a series of steps but to instill a deeper understanding of the rationale behind each methodological choice. As a self-validating system, this guide is designed for researchers, scientists, and drug development professionals to rigorously profile a small molecule's potential before committing to costly and time-consuming wet-lab experiments. The integration of computational chemistry, molecular modeling, and advanced bioinformatics is crucial for expediting target identification, lead discovery, and the prediction of pharmacokinetic properties.[3][4]

Part I: Foundational Characterization

Before delving into complex simulations, a foundational understanding of the molecule's intrinsic properties is paramount. This initial characterization serves as the basis for all subsequent modeling and helps to assess its general "drug-likeness."

Section 1.1: Molecular Structure and Physicochemical Property Prediction

The first step is to translate the 2D chemical structure into a 3D model and compute its fundamental physicochemical properties. These parameters are critical for predicting a compound's behavior in a biological system.

  • Obtain SMILES String: The canonical representation for Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate is CCOC(=O)C1=C(C2=C(C=C(Cl)C=C2Cl)N=C1)O. This string is the input for most cheminformatics tools.

  • Generate 3D Coordinates:

    • Utilize a tool like Open Babel or the web-based SwissADME to convert the SMILES string into a 3D structure.

    • Perform an initial energy minimization using a standard force field (e.g., MMFF94) to obtain a low-energy conformation.[5]

  • Predict Physicochemical Properties:

    • Input the SMILES string into a comprehensive prediction tool such as SwissADME or pkCSM.[6][7]

    • These platforms use a combination of quantitative structure-property relationship (QSPR) models and other algorithms to estimate key descriptors.[8]

    • Record the values for the properties listed in the table below.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight ( g/mol )~300.12Influences absorption and distribution; typically <500 Da for oral drugs (Lipinski's Rule).
LogP (Octanol/Water)~3.5 - 4.0Measures lipophilicity, affecting solubility, permeability, and metabolism.
Topological Polar Surface Area (TPSA)~60 - 70 ŲPredicts cell permeability; typically <140 Ų for good oral bioavailability.
Hydrogen Bond Donors1Influences binding affinity and solubility.
Hydrogen Bond Acceptors4Influences binding affinity and solubility.
Rotatable Bonds3Relates to conformational flexibility and binding entropy.

Part II: Target Identification and Interaction Analysis

With the foundational properties established, the next critical phase is to identify potential biological targets and analyze the molecular interactions that drive binding.

Section 2.1: In Silico Target Identification Strategies

For a novel compound, its molecular targets are often unknown. In silico target identification methods leverage the principle of molecular similarity to predict potential protein partners.[9][10] The primary strategies involve searching large databases of protein structures to find those that are complementary to our ligand.

The core principle here is to "dock" our small molecule against a wide array of protein binding sites. High-scoring hits suggest a potential interaction that warrants further investigation. This approach can be supplemented by pharmacophore screening, which searches for spatial arrangements of chemical features necessary for target recognition.[3]

cluster_0 Target Identification Workflow ligand 3D Structure of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate screen Reverse Docking or Pharmacophore Screening ligand->screen db Protein Structure Database (e.g., PDB, scPDB) db->screen rank Rank Targets by Binding Score/Fit screen->rank filter Filter & Prioritize Hits (Biological Relevance) rank->filter hypothesis Generate Target Hypothesis filter->hypothesis cluster_1 Molecular Docking Workflow p_prep Protein Preparation (Remove Water, Add Hydrogens) grid Grid Box Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (Define Rotatable Bonds) dock Execute Docking (AutoDock Vina) l_prep->dock grid->dock analysis Analyze Results (Binding Affinity, Pose) dock->analysis

Caption: A streamlined workflow for molecular docking.

ParameterResultInterpretation
Binding Affinity (kcal/mol)-8.5A strong predicted binding affinity, suggesting a stable interaction.
Key Interacting ResiduesAsp73, Gly77, Ile78, Pro79These residues likely form the critical binding contacts.
Interaction TypesHydrogen bond with Asp73, Hydrophobic interactions with Ile78 and Pro79.The 4-hydroxy group and the carboxylate are key for specific hydrogen bonding, a common feature in quinolone inhibitors.

Part III: Dynamic Behavior and System Stability

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a view of the system's evolution over time. MD is crucial for assessing the stability of the predicted binding pose and understanding the flexibility of both the ligand and the protein. [11][12][13]

Section 3.1: Molecular Dynamics (MD) Simulation

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the protein-ligand complex behaves in a simulated physiological environment.

  • System Preparation:

    • Use the best-ranked docked pose of the protein-ligand complex as the starting structure.

    • Select an appropriate force field (e.g., AMBER or CHARMM) to describe the physics of the system.

    • Place the complex in a periodic box of water molecules (a solvent model) and add ions to neutralize the system's charge.

  • Energy Minimization:

    • Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries in the initial setup.

  • Equilibration:

    • Conduct a two-phase equilibration. First, under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the system's temperature.

    • Second, under an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the density. This ensures the system is relaxed before the production run.

  • Production MD:

    • Run the simulation for a significant period (e.g., 100 nanoseconds) to collect data on the system's dynamics.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time. A stable plateau in the RMSD plot indicates a stable system.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation to confirm the stability of key interactions identified in docking.

cluster_2 Molecular Dynamics Workflow start Start with Docked Protein-Ligand Complex solvate Solvate and Add Ions start->solvate minimize Energy Minimization solvate->minimize equil Equilibration (NVT and NPT) minimize->equil prod Production MD Run (e.g., 100 ns) equil->prod analyze Trajectory Analysis (RMSD, RMSF, H-Bonds) prod->analyze

Caption: A step-by-step workflow for MD simulation.

Part IV: Pharmacokinetic and Toxicity Profiling

A compound's efficacy is not solely dependent on its binding affinity; it must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to be a viable drug candidate. [6]Predicting these properties early can significantly reduce late-stage failures. [8]

Section 4.1: ADMET Prediction

In silico ADMET prediction relies on models trained on large datasets of experimental results. These tools can rapidly screen compounds for potential liabilities. [8]

  • Select Tools: Utilize a combination of web servers for a consensus prediction. Good choices include SwissADME, pkCSM, and ADMETlab 2.0. [6][7]2. Input Structure: Provide the SMILES string of the molecule to each server.

  • Run Predictions: Execute the prediction modules for pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

  • Consolidate and Analyze Data: Compile the predictions into a summary table. Pay close attention to any predicted liabilities, such as potential inhibition of cytochrome P450 (CYP) enzymes (key for drug metabolism) or violation of Lipinski's Rule of Five.

cluster_3 ADMET Prediction Workflow input_smiles Input SMILES String servers Submit to Web Servers (SwissADME, pkCSM, etc.) input_smiles->servers predict Predict Properties: - Absorption (e.g., Caco-2) - Distribution (e.g., BBB) - Metabolism (e.g., CYP Inhibition) - Excretion - Toxicity (e.g., AMES) servers->predict profile Generate ADMET Profile & Identify Liabilities predict->profile

Caption: A workflow for comprehensive ADMET prediction.

CategoryParameterPredictionImplication
Absorption Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Distribution BBB PermeantNoUnlikely to cross the blood-brain barrier; desirable for peripherally acting drugs.
Metabolism CYP2D6 InhibitorYesPotential for drug-drug interactions with drugs metabolized by this enzyme.
Excretion Total ClearanceModerateSuggests a reasonable half-life.
Toxicity AMES ToxicityNoNot predicted to be mutagenic.
Drug-likeness Lipinski's Rule0 violationsConforms to the general properties of orally active drugs.

Conclusion and Future Directions

This guide has systematically detailed a comprehensive in silico workflow for the characterization of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate. The computational analysis suggests that this molecule possesses drug-like physicochemical properties, a strong potential to bind to bacterial targets like DNA gyrase, forms a stable complex upon binding, and has a generally favorable ADMET profile with a specific, predictable metabolic liability.

The power of this in silico approach lies in its ability to build a multifaceted data package that guides and prioritizes experimental work. [14]The next logical steps would be to:

  • Synthesize the compound: If not already available.

  • Validate the target: Perform in vitro enzymatic assays against DNA gyrase to confirm the predicted inhibitory activity.

  • Assess antibacterial activity: Test the compound against various bacterial strains.

  • Experimental ADMET: Conduct in vitro assays to confirm the predicted CYP2D6 inhibition.

By integrating robust computational modeling at the earliest stages of drug discovery, we can de-risk projects, optimize resource allocation, and ultimately accelerate the journey from a promising molecule to a potential therapeutic.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central.
  • Molecular dynamics simulations as a guide for modulating small molecule aggregation. (2024, March 12). Journal of Computer-Aided Molecular Design.
  • Target Identification and Validation (Small Molecules). University College London.
  • What is in silico drug discovery? (2025, March 20).
  • Drug discovery by using in-silico experiments. (2022, December 6). dockdynamics In-Silico Lab.
  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.
  • Molecular Modeling Techniques and In-Silico Drug Discovery. PubMed.
  • Small-molecule Target and Pathway Identific
  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • In Silico Methods for Drug Design and Discovery. Frontiers Research Topic.
  • Molecular dynamics simulations as a guide for modulating small molecule aggregation. (2024, March 12). Journal of Computer-Aided Molecular Design.
  • A Guide to In Silico Drug Design - PMC. PubMed Central.
  • ADMET prediction | Medicinal Chemistry Class Notes. Fiveable.
  • ADMET Predictions - Comput
  • Molecular dynamics simulations as a guide for modulating small molecule aggreg
  • ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. (2023, May 24).
  • In Silico Molecular Docking of 6-Hydroxy-3,4-dihydro-2(1H)
  • MD with GROMACS for SMALL molecules.
  • Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. (2025, August 10).
  • Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. (2021, October 22).
  • Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines. (2022, January 13).

Sources

Foundational

Crystal structure analysis of quinoline-3-carboxylate derivatives

An In-Depth Technical Guide to the Crystal Structure Analysis of Quinoline-3-Carboxylate Derivatives Foreword: From Molecule to Medicine, The Structural Imperative The quinoline scaffold is a cornerstone in medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Quinoline-3-Carboxylate Derivatives

Foreword: From Molecule to Medicine, The Structural Imperative

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities ranging from antibacterial and antifungal to anticancer and anti-HIV.[1][2][3] Among its many variations, the quinoline-3-carboxylate moiety is of particular interest, offering a versatile platform for chemical modification to fine-tune pharmacological properties. However, the ultimate biological activity of these molecules is not solely dictated by their 2D chemical structure but is profoundly influenced by their 3D architecture and the way they interact with their biological targets and with each other in the solid state.

This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the crystal structure analysis pipeline for quinoline-3-carboxylate derivatives. We move beyond a simple recitation of protocols to delve into the causality behind experimental choices, emphasizing the synergy between meticulous laboratory technique and insightful data interpretation. Understanding the crystal structure is paramount for elucidating structure-activity relationships (SAR), identifying and controlling polymorphism, and ultimately, for the rational design of safer, more effective medicines.[4][5]

Part I: The Genesis of Analysis - Securing High-Quality Single Crystals

The adage 'garbage in, garbage out' is ruthlessly true in X-ray crystallography. The entire success of a structural analysis hinges on the quality of a single crystal. This initial phase, therefore, is a blend of synthetic chemistry, purification science, and the often-underestimated 'art' of crystallization.

Synthetic Purity: The Non-Negotiable Prerequisite

Before any crystallization attempt, the purity of the quinoline-3-carboxylate derivative must be rigorously established (typically >98% by HPLC and NMR). Impurities can inhibit nucleation, disrupt lattice formation, and lead to poorly diffracting or unusable crystals. Common synthetic routes to this scaffold, such as the Vilsmeier-Haack or Gould-Jacobs reactions, yield crude products that require thorough purification, usually via column chromatography or recrystallization.[6][7]

The Science of Crystallization: Inducing Molecular Order

Crystallization is the process of inducing a transition from the disordered state of molecules in a solution to a highly ordered, three-dimensional lattice.[8] This is achieved by creating a state of supersaturation, where the solvent can no longer hold all of the solute molecules, forcing them to come out of solution and arrange themselves into a crystal.[9]

This protocol outlines a self-validating system for screening and optimizing crystallization conditions.

1. Solvent Selection (The Causality): The ideal solvent or solvent system will dissolve the compound when hot but have poor solubility when cold.[8] This differential solubility is the driving force for crystallization upon cooling.

  • Step 1.1 (Solubility Screening): Place ~5-10 mg of your purified compound into several small vials. Add 0.5 mL of various solvents covering a range of polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, ethanol, methanol, water).

  • Step 1.2 (Observation): Observe solubility at room temperature. If a compound is insoluble, gently heat it. A good candidate solvent will dissolve the compound upon heating.

  • Step 1.3 (Solvent Pairs): For compounds that are too soluble in one solvent and insoluble in another, a solvent pair can be effective.[10] Dissolve the compound in a minimum amount of the "good" solvent (the one it dissolves in readily). Add the "poor" solvent (the "anti-solvent") dropwise until the solution becomes faintly cloudy (turbid). Gently warm to redissolve, then set aside for slow cooling. Common pairs include ethanol-water, acetone-hexane, and dichloromethane-pentane.[10]

2. Method Selection (Controlling Nucleation and Growth): The rate at which supersaturation is achieved dictates the size and quality of the crystals. Slower is almost always better, as it allows molecules more time to incorporate correctly into the growing lattice.[11]

  • Method A: Slow Evaporation:

    • Principle: Supersaturation is achieved gradually as the solvent evaporates, increasing the compound's concentration.

    • Protocol: Dissolve the compound in a suitable solvent to near-saturation. Place the vial in a larger, partially covered beaker. The restricted airflow slows the evaporation rate. This method is simple and effective for many organic compounds.[12]

  • Method B: Slow Cooling:

    • Principle: Leverages the decrease in solubility at lower temperatures.

    • Protocol: Prepare a saturated solution of the compound in a chosen solvent at its boiling point.[11] Allow the flask to cool slowly to room temperature, then transfer it to a refrigerator or freezer. To promote very slow cooling, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).[12]

  • Method C: Vapor Diffusion:

    • Principle: An anti-solvent slowly diffuses in the vapor phase into a solution of the compound, gradually inducing precipitation. This is often the most successful method for difficult-to-crystallize compounds.[12]

    • Protocol: In a small, open vial, dissolve the compound in a relatively non-volatile solvent. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent in which the compound is insoluble (e.g., inner vial with chloroform, outer jar with pentane).[12] The anti-solvent vapor will slowly diffuse into the compound solution, causing crystals to form over days or weeks.

G cluster_prep Phase 1: Preparation cluster_cryst Phase 2: Crystallization synthesis Synthesis of Quinoline-3-Carboxylate purification Purification (>98%) synthesis->purification Chromatography/ Recrystallization screening Solvent Screening purification->screening method Method Selection screening->method Identify suitable solvent/solvent pair crystal Single Crystal (X-ray Quality) evaporation evaporation evaporation->crystal cooling cooling cooling->crystal diffusion diffusion diffusion->crystal

Part II: Illuminating the Lattice - Single-Crystal X-ray Diffraction

With a suitable crystal in hand, we can now use X-ray diffraction to probe its internal structure. The crystal acts as a three-dimensional diffraction grating for X-rays, producing a unique pattern of reflections that contains encoded information about the atomic arrangement.

Theoretical Bedrock

The process is governed by Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the spacing between crystal planes (d), and the angle of diffraction (θ). By systematically rotating the crystal in the X-ray beam and recording the angles and intensities of thousands of diffracted beams, we can map out the crystal's reciprocal lattice. A modern diffractometer automates this process using a high-intensity X-ray source (e.g., Mo Kα radiation), a precision goniometer to orient the crystal, and a sensitive detector.[4][13]

  • Step 1: Crystal Selection and Mounting: Under a microscope, select a crystal with sharp edges, uniform morphology, and no visible cracks or defects. The ideal size is typically 0.1-0.3 mm in all dimensions. The crystal is carefully mounted on a glass fiber or in a cryo-loop and placed on the goniometer head.

  • Step 2: Unit Cell Determination: A few initial diffraction images are collected to locate reflections. The positions of these reflections are used by the software to determine the dimensions (a, b, c, α, β, γ) of the unit cell—the basic repeating block of the crystal—and the crystal system.

  • Step 3: Data Collection Strategy: The software calculates an optimal strategy to collect a complete and redundant dataset. This involves a series of 'runs' where the crystal is rotated through specific angles while being irradiated, with the detector recording diffraction images. Key parameters include exposure time per frame and the width of each rotational frame.

  • Step 4: Data Integration and Scaling: After collection, the raw image files are processed. The software integrates the intensity of each reflection spot, subtracts the background noise, and applies corrections for experimental factors (like Lorentz and polarization effects). The output is a reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l), intensity, and standard uncertainty for each measured reflection. This file is the input for the next stage: structure solution.

Data Presentation: A Comparative Snapshot

The crystallographic data for a new compound are compared against established structures. The table below presents key parameters for a representative quinoline-3-carboxylate derivative, providing a standardized format for reporting and comparison.

ParameterEthyl 2,4-dichloroquinoline-3-carboxylate[14][15]Example Compound BExample Compound C
Formula C₁₂H₉Cl₂NO₂--
Molar Mass 270.10 g/mol --
Crystal System Monoclinic--
Space Group P2₁/c--
a (Å) 8.5860 (4)--
b (Å) 19.9082 (11)--
c (Å) 7.1304 (4)--
β (°) 100.262 (1)--
Volume (ų) 1199.32 (11)--
Z 4--
Reflections Collected 6785--
Independent Reflections 2197--
Final R₁ [I > 2σ(I)] 0.035--
wR₂ (all data) 0.094--
Goodness-of-fit (S) 1.05--

Part III: Decoding the Data - Structure Solution and Refinement

This phase translates the list of reflection intensities into a chemically sensible 3D model of the molecule.

Confronting the Phase Problem

While we can measure the intensities of the diffracted X-rays, the physical process of diffraction results in the loss of their relative phase information. This is the infamous "phase problem" of crystallography. Without the phases, we cannot directly calculate the electron density map (a 3D map showing the positions of atoms). Structure solution methods are sophisticated computational algorithms designed to generate initial phase estimates. For small molecules like quinoline derivatives, Direct Methods are most commonly and successfully used. These methods use statistical relationships between the intensities of strong reflections to derive the initial phases.

Once an initial model is obtained, it is improved through an iterative process of refinement using the least-squares method.

  • Step 1: Initial Model and Fourier Synthesis: Using the initial phases from Direct Methods, a preliminary electron density map is calculated. The software attempts to place atoms (starting with the heaviest ones, like Cl or S, if present) into the strongest peaks of this map.

  • Step 2: Difference Fourier Maps: A new map is calculated based on the difference between the observed diffraction data and the data calculated from the current atomic model. New, unassigned peaks in this "difference map" correspond to missing atoms (like carbons, nitrogens, and oxygens), while negative peaks indicate atoms that are misplaced. These atoms are added to the model.

  • Step 3: Anisotropic Refinement: Initially, atoms are modeled as isotropic spheres. In reality, atoms vibrate anisotropically (more in some directions than others). The model is refined to account for this, representing atoms as thermal ellipsoids. This significantly improves the fit between the model and the experimental data.

  • Step 4: Locating Hydrogen Atoms: Hydrogen atoms are often located from peaks in the difference map. Alternatively, and more commonly for routine structures, they are placed in geometrically calculated positions and refined using a "riding model."

  • Step 5: Convergence: The refinement process is repeated until the model converges—that is, until further cycles cause no significant changes in the atomic positions or R-factors. The final R-factors (especially R₁) are a key measure of the quality of the final structure, indicating the agreement between the crystallographic model and the experimental X-ray diffraction data.

G data Integrated Data (h, k, l, I) solve Solve Phase Problem (e.g., Direct Methods) data->solve initial_model Initial Atomic Model solve->initial_model Get initial phases refine Least-Squares Refinement initial_model->refine fourier Calculate Difference Fourier Map (Fo-Fc) refine->fourier Compare Fo and Fc final_model Final Validated Structure (R-factors, GOF) refine->final_model Convergence fourier->refine Add/correct atoms Refine anisotropically Add H-atoms

Part IV: From Coordinates to Chemical Insight - Structural Interpretation

With a refined structure, the real scientific inquiry begins. This involves a detailed analysis of the molecule's geometry and, crucially, the non-covalent interactions that dictate how the molecules pack together in the crystal.

Molecular Geometry and Conformation

The primary output of a crystal structure is a precise set of atomic coordinates. From these, we can analyze:

  • Bond Lengths and Angles: These are compared to standard values to identify any unusual strain or electronic effects. For instance, the C-Cl bond lengths in ethyl 2,4-dichloroquinoline-3-carboxylate are slightly different, which can be attributed to the electronic environment of the sp² hybridized quinoline ring.[14]

  • Torsion Angles and Planarity: These describe the conformation of the molecule. For quinoline-3-carboxylates, a key parameter is the torsion angle defining the orientation of the carboxylate group relative to the quinoline plane. This conformation can be influenced by steric hindrance and intermolecular interactions.[14] In many reported structures, the quinoline ring system itself is nearly planar.[16][17]

Supramolecular Analysis: The Architecture of the Crystal

The solid-state properties of a drug substance—solubility, dissolution rate, stability—are governed by its crystal packing. This packing is directed by a hierarchy of intermolecular interactions.[5]

  • Hydrogen Bonds: These are the strongest and most directional of the common non-covalent interactions. In quinoline-3-carboxylate derivatives, the carboxylate oxygen atoms are potent hydrogen bond acceptors, while amide N-H groups or other functional groups can act as donors.[16] Weaker, non-classical C-H···O and C-H···N interactions are also frequently observed and play a significant role in stabilizing the crystal lattice.[16][17]

  • π-π Stacking: The planar, aromatic quinoline ring system is primed for π-π stacking interactions. These occur when the electron-rich π systems of adjacent rings overlap, contributing significantly to the cohesive energy of the crystal. Analysis involves measuring the centroid-to-centroid distance (typically 3.3–3.8 Å) and the slip angle between the rings.[16]

  • Hirshfeld Surface Analysis: This is a powerful computational tool for visualizing and quantifying intermolecular interactions.[17] It maps the close contacts a molecule makes with its neighbors onto a 3D surface. The surface is color-coded to highlight different types of interactions and their relative strengths. The associated 2D "fingerprint plots" provide a quantitative summary, showing the proportion of the surface involved in H···H, O···H, C···H, and other contacts, offering a holistic view of the packing environment.[13][17]

G Hbond Hbond Dimers Dimers Hbond->Dimers Layers Layers Dimers->Layers PiStack PiStack PiStack->Layers Halogen Halogen Halogen->Layers WeakHbond WeakHbond WeakHbond->Layers Lattice Lattice Layers->Lattice VdW VdW VdW->Lattice

Part V: Advanced Insights and Pharmaceutical Applications

The structural data provides a foundation for deeper investigation and direct application in drug development.

Polymorphism: The Same Molecule, Different Properties

Polymorphism is the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice.[9] Different polymorphs can have drastically different physicochemical properties, including solubility, stability, and bioavailability, making polymorph screening a critical, FDA-mandated step in drug development. Crystal structure analysis is the definitive method for identifying and characterizing different polymorphs.

Synergy with Computational Chemistry
  • Density Functional Theory (DFT): Experimental crystal structures provide an ideal benchmark for computational methods. DFT can be used to calculate the energies of different intermolecular interactions observed in the crystal, providing a quantitative understanding of the forces holding the lattice together.[5]

  • Molecular Docking: The experimentally determined conformation of the quinoline-3-carboxylate derivative is the most relevant starting point for molecular docking studies.[18] Docking this "bioactive conformation" into the active site of a target protein can reveal plausible binding modes and guide the design of new derivatives with improved affinity.[17]

Leveraging Structural Databases

The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures. It is an invaluable resource for researchers. By searching the CSD for related quinoline structures, one can identify common packing motifs, hydrogen-bonding patterns (supramolecular synthons), and conformational preferences for this class of compounds, providing a powerful predictive tool for crystal engineering.[19]

Conclusion: The Power of Atomic Precision

The crystal structure analysis of quinoline-3-carboxylate derivatives is a journey from the synthesis of a pure compound to the detailed elucidation of its three-dimensional atomic arrangement and supramolecular architecture. Each step, from choosing the right crystallization solvent to interpreting the subtle nuances of intermolecular interactions, contributes to a holistic understanding of the molecule. This knowledge is not merely academic; it provides actionable insights that are critical for modern drug discovery and development. By harnessing the power of atomic precision, we can more effectively design, select, and optimize quinoline-3-carboxylate candidates, accelerating their path from promising molecules to impactful medicines.

References

  • SOP: CRYSTALLIZATION. Google Cloud.
  • 9 Ways to Crystallize Organic Compounds. wikiHow.
  • X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide. Benchchem.
  • Crystallization - Organic Chemistry at CU Boulder. University of Colorado Boulder.
  • Crystal Growing Tips. University of Florida.
  • Crystallization of Organic Compounds. Book.
  • Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives . MDPI. Available at: [Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives . ResearchGate. Available at: [Link]

  • (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines . ResearchGate. Available at: [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent . PubMed. Available at: [Link]

  • Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate . NIH National Center for Biotechnology Information. Available at: [Link]

  • Crystal structure of benzo[h]quinoline-3-carboxamide . NIH National Center for Biotechnology Information. Available at: [Link]

  • Crystal structure, Hirshfeld surface analysis, DFT and molecular docking investigation of 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate . NIH National Center for Biotechnology Information. Available at: [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 . PubMed. Available at: [Link]

  • (PDF) Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate . ResearchGate. Available at: [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES . Novelty Journals. Available at: [Link]

  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge . MDPI. Available at: [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent . Bentham Science. Available at: [Link]

Sources

Exploratory

The Resurgence of a Privileged Scaffold: An In-Depth Technical Guide to 8-Hydroxyquinoline Derivatives in Medicinal Chemistry

For Immediate Release A comprehensive technical guide for researchers, scientists, and drug development professionals delving into the multifaceted world of 8-hydroxyquinoline (8-HQ) derivatives. This document provides a...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals delving into the multifaceted world of 8-hydroxyquinoline (8-HQ) derivatives. This document provides a deep dive into the synthesis, mechanisms of action, and therapeutic applications of this versatile chemical scaffold, underpinned by detailed experimental protocols and data-driven insights.

Introduction: The Enduring Legacy and Modern Renaissance of 8-Hydroxyquinoline

The 8-hydroxyquinoline scaffold, a bicyclic aromatic compound, has long been a cornerstone in medicinal chemistry. Its inherent ability to chelate metal ions has made it a molecule of interest for over a century, with early applications as an antiseptic and disinfectant. In recent decades, a resurgence of interest has propelled 8-HQ and its derivatives to the forefront of drug discovery, with extensive research revealing their potent anticancer, neuroprotective, and antimicrobial properties.[1][2] This guide, intended for the discerning scientific audience, will navigate the chemical biology of 8-HQ derivatives, offering not just a review of the landscape, but a practical toolkit for their rational design and evaluation.

The unique physicochemical properties of the 8-HQ moiety, particularly the juxtaposition of a nitrogen atom in the pyridine ring and a hydroxyl group, confer upon it the ability to form stable complexes with a variety of metal ions.[3] This metal-binding capacity is central to its diverse biological activities, a theme that will be recurrent throughout this guide.[4]

The Core Mechanism: Metal Chelation as a Double-Edged Sword

The primary mechanism of action for many 8-hydroxyquinoline derivatives is their function as potent chelating agents for biologically relevant metal ions such as iron (Fe), copper (Cu), and zinc (Zn).[4] This ability to sequester and transport metal ions can have profound effects on cellular homeostasis, leading to a cascade of downstream events that can be therapeutically harnessed.

  • Disruption of Metalloprotein Function: Many essential enzymes and proteins rely on metal cofactors for their activity. By chelating these metals, 8-HQ derivatives can inhibit critical cellular processes in pathogenic organisms or cancer cells.[3]

  • Generation of Reactive Oxygen Species (ROS): In the presence of redox-active metals like copper and iron, 8-HQ complexes can catalyze the production of ROS, leading to oxidative stress and inducing apoptosis in cancer cells.

  • Restoration of Metal Homeostasis: In neurodegenerative diseases characterized by metal dysregulation, such as Alzheimer's and Parkinson's, 8-HQ derivatives can act as ionophores, redistributing metal ions and mitigating their neurotoxic effects.[5][6]

Below is a diagram illustrating the fundamental principle of metal chelation by the 8-hydroxyquinoline scaffold.

cluster_chelation Metal Chelation by 8-Hydroxyquinoline cluster_effects Biological Consequences HQ 8-Hydroxyquinoline Complex Stable Metal-HQ Complex HQ->Complex Binds to Metal Metal Ion (e.g., Cu²⁺, Fe³⁺, Zn²⁺) Metal->Complex Chelated by Disruption Disruption of Metalloprotein Function Complex->Disruption ROS Generation of Reactive Oxygen Species Complex->ROS Homeostasis Restoration of Metal Homeostasis Complex->Homeostasis

Caption: Metal chelation by 8-hydroxyquinoline and its biological effects.

Anticancer Applications: A Multi-pronged Assault on Malignancy

8-Hydroxyquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines.[7] Their multifaceted mechanism of action, which often involves the induction of apoptosis, makes them attractive candidates for overcoming drug resistance.[6]

Induction of Apoptosis

A key feature of the anticancer activity of 8-HQ derivatives is their ability to trigger programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, Tris(8-hydroxyquinoline)iron (Feq3) has been shown to activate the death receptor signaling pathway in human head and neck squamous cell carcinoma cells.[8]

The following diagram illustrates a simplified signaling pathway for apoptosis induction by an 8-hydroxyquinoline derivative.

HQ_deriv 8-HQ Derivative ROS ↑ Reactive Oxygen Species (ROS) HQ_deriv->ROS DeathReceptor Death Receptor (e.g., Fas) HQ_deriv->DeathReceptor Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp8 Caspase-8 Activation DeathReceptor->Casp8 Casp8->Casp3 cluster_nrf2 Nrf2 Activation Pathway cluster_nucleus HQ_deriv 8-HQ Derivative OxidativeStress Oxidative Stress HQ_deriv->OxidativeStress Keap1_Nrf2 Keap1-Nrf2 Complex OxidativeStress->Keap1_Nrf2 dissociates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE AntioxidantGenes Antioxidant Gene Expression ARE->AntioxidantGenes activates Neuroprotection Neuroprotection AntioxidantGenes->Neuroprotection Nrf2_nuc Nrf2 Nrf2_nuc->ARE binds to

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Quinolone Scaffolds The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numer...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Quinolone Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antimalarial agents. The specific derivative, Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate, serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds with potential therapeutic applications. This document provides a detailed, validated experimental protocol for the synthesis of this target molecule, grounded in the principles of the Gould-Jacobs reaction. Our approach emphasizes not only the procedural steps but also the underlying chemical logic to ensure reproducibility and scalability.

Underlying Chemical Principles: The Gould-Jacobs Reaction

The synthesis of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate is achieved through the Gould-Jacobs reaction, a robust and widely utilized method for constructing the 4-hydroxyquinoline framework.[1] The reaction proceeds in two key stages:

  • Condensation: An aromatic amine, in this case, 2,3-dichloroaniline, undergoes a nucleophilic addition-elimination reaction with diethyl 2-(ethoxymethylene)malonate (DEEMM). This step forms an intermediate, ethyl 3-((2,3-dichlorophenyl)amino)acrylate, with the elimination of ethanol.

  • Thermal Cyclization: The intermediate, upon heating in a high-boiling point solvent, undergoes an intramolecular 6-electron cyclization followed by tautomerization to yield the thermodynamically stable 4-hydroxyquinoline product.[1]

The choice of a high-boiling solvent such as diphenyl ether or Dowtherm A is critical for providing the necessary thermal energy to overcome the activation barrier of the cyclization step.

Experimental Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Work-up & Purification A 2,3-Dichloroaniline C Heat at 110-120°C A->C B Diethyl 2-(ethoxymethylene)malonate B->C D Intermediate: Ethyl 3-((2,3-dichlorophenyl)amino)acrylate C->D Ethanol byproduct F Heat to ~250°C D->F E High-boiling solvent (e.g., Diphenyl Ether) E->F G Crude Product F->G H Cooling & Precipitation G->H I Filtration H->I J Washing with Hexane I->J K Recrystallization J->K L Pure Ethyl 7,8-dichloro-4-hydroxy- quinoline-3-carboxylate K->L

Caption: Experimental workflow for the synthesis of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate.

Detailed Experimental Protocol

This protocol is designed for the synthesis of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate on a laboratory scale.

Materials and Equipment
ReagentsSolvents & Other ChemicalsEquipment
2,3-Dichloroaniline (99%)Diphenyl etherRound-bottom flasks (various sizes)
Diethyl 2-(ethoxymethylene)malonate (≥98%)Hexane (reagent grade)Reflux condenser
Ethanol (for recrystallization)Heating mantle with temperature control
Magnetic stirrer and stir bars
Buchner funnel and filter flask
Vacuum pump
Standard laboratory glassware
Analytical balance
Melting point apparatus
Step-by-Step Procedure

Part 1: Condensation Reaction

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dichloroaniline (8.1 g, 0.05 mol).

  • In a fume hood, add diethyl 2-(ethoxymethylene)malonate (11.9 g, 0.055 mol).

  • Heat the mixture with stirring in a preheated oil bath at 110-120°C for 2 hours. The reaction mixture will become a homogenous liquid, and ethanol will evolve.

  • After 2 hours, remove the flask from the oil bath. The resulting viscous oil is the crude intermediate, ethyl 3-((2,3-dichlorophenyl)amino)acrylate, and is used directly in the next step without purification.

Part 2: Thermal Cyclization

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, heat diphenyl ether (150 mL) to 250°C.

  • Slowly and carefully add the crude intermediate from Part 1 to the hot diphenyl ether with vigorous stirring.

  • Maintain the reaction temperature at 250-255°C for 30 minutes. The product will begin to precipitate out of the hot solution.

  • After 30 minutes, turn off the heat and allow the mixture to cool to room temperature.

Part 3: Work-up and Purification

  • Once the reaction mixture has cooled to room temperature, add hexane (150 mL) to precipitate the product further and to dilute the diphenyl ether.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with hexane (3 x 50 mL) to remove any residual diphenyl ether.

  • Air-dry the crude product on the filter paper.

  • For further purification, recrystallize the crude solid from a suitable solvent such as ethanol or a mixture of ethanol and water to obtain a crystalline solid.

  • Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Characterization of the Final Product

The identity and purity of the synthesized Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate should be confirmed by standard analytical techniques.

Analysis Expected Result
Appearance Off-white to pale yellow crystalline solid
Melting Point 288-290 °C
¹H-NMR (DMSO-d₆, δ ppm, J Hz): 8.42 (s, 1H, H-2); 8.10 (d, 1H, H-5, 8.8); 7.63 (d, 1H, H-6, 8.8); 4.23 (q, 2H, H-12, 7.1); 1.23 (t, 3H, H-13, 7.1)
FT-IR (solid in ATR, ν cm⁻¹): 3141w; 3078m; 2978m; 2953m; 2931m; 1709s; 1671m; 1601vs; 1523vs; 1436vs
Mass Spec (EI) While specific data for the 7,8-dichloro isomer is not readily available, the fragmentation pattern is expected to be similar to analogous structures, with a prominent molecular ion peak. For comparison, the related Ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate shows a complex mass spectrum.[2]

Safety and Handling Precautions

All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2,3-Dichloroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[3][4][5][6] It is also very toxic to aquatic life with long-lasting effects.[4][5]

  • Diethyl 2-(ethoxymethylene)malonate: Harmful if swallowed and causes skin and eye irritation.[7][8] May cause respiratory irritation.[7][8]

  • Diphenyl ether/Dowtherm A: Can cause eye and skin irritation.[9][10] The vapor can be irritating to the respiratory tract.[9] It is also very toxic to aquatic organisms.[9]

  • Hexane: Flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin and eye irritation and may cause drowsiness or dizziness.

Dispose of all chemical waste in accordance with institutional and local regulations.

Mechanism of the Gould-Jacobs Reaction

G cluster_0 Condensation Step cluster_1 Cyclization Step 2,3-Dichloroaniline 2,3-Dichloroaniline Intermediate_1 Nucleophilic Attack 2,3-Dichloroaniline->Intermediate_1 + Diethyl 2-(ethoxymethylene)malonate Intermediate_2 Ethyl 3-((2,3-dichlorophenyl)amino)acrylate Intermediate_1->Intermediate_2 Elimination of EtOH Intermediate_3 6-π Electrocyclization Intermediate_2->Intermediate_3 Heat (~250°C) Intermediate_4 Keto-Enol Tautomerization Intermediate_3->Intermediate_4 Elimination of EtOH Final_Product Ethyl 7,8-dichloro-4-hydroxy- quinoline-3-carboxylate Intermediate_4->Final_Product Final Product

Sources

Application

Application Note &amp; Protocol: A High-Yield, Scalable Synthesis of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction

Abstract: This document provides a comprehensive guide for the high-yield synthesis of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate, a key intermediate in the development of various therapeutic agents. The describ...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the high-yield synthesis of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate, a key intermediate in the development of various therapeutic agents. The described protocol is based on the robust and well-established Gould-Jacobs reaction, which has been optimized to achieve a yield of 96%. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and discuss the critical parameters that ensure reproducibility and high efficiency. This guide is intended for researchers, chemists, and professionals in the field of medicinal chemistry and drug development.

Introduction and Scientific Background

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antibacterial, antimalarial, and anticancer properties.[1] Specifically, 4-hydroxyquinoline-3-carboxylate esters are crucial precursors for the synthesis of quinolone antibiotics and other targeted therapeutics. The title compound, Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate, serves as a vital building block, with its specific substitution pattern enabling further molecular elaboration.

The Gould-Jacobs reaction, first reported in 1939, is a powerful and versatile method for constructing the 4-hydroxyquinoline core.[1][2] The reaction proceeds in two main stages: first, the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization of the resulting anilinomethylenemalonate intermediate.[1][3] This classical method, while effective, often requires harsh conditions, including very high temperatures (often exceeding 250 °C), which can lead to side reactions or decomposition.[3] The protocol detailed herein utilizes a high-boiling point solvent to achieve the necessary thermal energy in a controlled manner, leading to excellent yields.[4][5]

Reaction Mechanism and Key Principles

The synthesis of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate follows the classical Gould-Jacobs pathway. Understanding the mechanism is crucial for troubleshooting and optimization.

  • Condensation: The reaction initiates with a nucleophilic attack by the amino group of 2,3-dichloroaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (EMME). This is followed by the elimination of an ethanol molecule to form the stable intermediate, diethyl [(2,3-dichloro-anilino)methylene]malonate.[1][2] This step is typically performed at a moderately elevated temperature (e.g., 130 °C) to drive the reaction to completion by distilling off the ethanol byproduct.[4]

  • Thermal Cyclization: This is the critical, energy-intensive step. The intermediate undergoes a 6-electron electrocyclization at high temperatures (typically >250 °C).[1] This intramolecular reaction forms the quinoline ring system. The use of a high-boiling inert solvent, such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl), is essential to achieve and maintain the required temperature uniformly and safely.[4][5] During this process, a second molecule of ethanol is eliminated, leading to the formation of the target aromatic system.

Below is a diagram illustrating the overall reaction pathway.

Gould_Jacobs_Mechanism cluster_reactants Reactants cluster_process Reaction Sequence cluster_product Product Aniline 2,3-Dichloroaniline Condensation Step 1: Condensation (130°C) Aniline->Condensation EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Condensation Intermediate Diethyl [(2,3-dichloro-anilino)methylene]malonate Condensation->Intermediate - EtOH Cyclization Step 2: Thermal Cyclization (Reflux in Dowtherm A) Intermediate->Cyclization Product Ethyl 7,8-dichloro-4- hydroxyquinoline-3-carboxylate Cyclization->Product - EtOH

Caption: Reaction pathway for the Gould-Jacobs synthesis.

Experimental Protocol

This protocol is adapted from a validated high-yield procedure.[4] It is crucial to perform this reaction in a well-ventilated fume hood due to the high temperatures and chemicals involved.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mol)Notes
2,3-Dichloroaniline162.0281.0 g0.5Starting material.
Diethyl ethoxymethylenemalonate (EMME)216.23108.12 g0.5Reagent.
Dowtherm AN/A175 mLN/AHigh-boiling solvent.
Acetone58.08As neededN/AFor washing the product.
Equipment
  • Round-bottom flask (500 mL or appropriate size)

  • Heating mantle with stirrer

  • Distillation apparatus

  • Reflux condenser

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Procedure

The overall workflow is depicted in the diagram below.

Workflow start Start step1 Combine 2,3-dichloroaniline and EMME in a flask. start->step1 step2 Heat mixture to 130°C with stirring. step1->step2 step3 Distill off ethanol byproduct (approx. 1.5 hours). step2->step3 step4 Add crude intermediate to pre-heated Dowtherm A. step3->step4 step5 Reflux the solution for 45 minutes. step4->step5 step6 Cool the solution to room temperature. step5->step6 step7 Filter the precipitate. step6->step7 step8 Wash the solid product with acetone. step7->step8 step9 Dry the final product under vacuum. step8->step9 end End step9->end

Caption: Step-by-step experimental workflow.

Part 1: Formation of the Anilinomethylenemalonate Intermediate

  • Combine 2,3-dichloroaniline (81 g, 0.5 mol) and diethyl ethoxymethylenemalonate (EMME) (108.12 g, 0.5 mol) in a suitable round-bottom flask.[4]

  • Heat the mixture to 130 °C using a heating mantle with magnetic stirring.[4]

  • As the reaction proceeds, ethanol will be generated. Distill the ethanol from the reaction mixture as it forms. Continue this process for approximately 1.5 hours.[4]

  • After 1.5 hours, the reaction should be complete, yielding the crude diethyl [(2,3-dichloro-anilino)methylene]malonate as a viscous oil or solid. Do not purify this intermediate.

Part 2: Thermal Cyclization

  • In a separate, larger flask equipped with a reflux condenser, pre-heat Dowtherm A (175 mL) to its reflux temperature (approx. 258 °C).

  • Carefully and slowly add the crude intermediate from Part 1 to the refluxing Dowtherm A.[4]

  • Maintain the reflux for 45 minutes, ensuring that any evolved ethanol is allowed to escape through the condenser.[4]

  • After 45 minutes, remove the heat source and allow the solution to cool to room temperature. As the solution cools, the product will precipitate as a solid.[4]

Part 3: Isolation and Purification

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.[4]

  • Wash the filter cake thoroughly with acetone to remove the residual Dowtherm A and any colored impurities.[4]

  • Dry the resulting solid product under vacuum to obtain Ethyl 7,8-dichloro-4-hydroxy-quinoline-3-carboxylate.

Results and Characterization

Following this protocol, the expected product is a solid with a high degree of purity.

ParameterExpected ValueReference
Yield 96%[4]
Melting Point 288-290 °C[4]
Appearance Solid[4]

Further characterization can be performed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and FT-IR to confirm the structure and purity of the final compound.[4]

Troubleshooting and Key Considerations

  • Low Yield in Step 1: Ensure that the ethanol byproduct is effectively removed during the condensation step. Incomplete removal can shift the equilibrium back towards the reactants.

  • Dark Product Color: The high temperatures can cause some charring. Ensure the reaction is not overheated beyond the reflux temperature of Dowtherm A. A thorough wash with acetone is critical for removing colored impurities.

  • Safety: Dowtherm A is a high-boiling point liquid that can cause severe burns. Always handle it with appropriate personal protective equipment (PPE), including heat-resistant gloves and safety goggles. The entire procedure must be conducted in a certified chemical fume hood.

Conclusion

The Gould-Jacobs reaction remains a cornerstone for the synthesis of 4-hydroxyquinoline derivatives. The protocol described provides a reliable, scalable, and high-yield pathway to Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate. By carefully controlling the reaction parameters, particularly temperature and the removal of byproducts, researchers can consistently achieve excellent results, facilitating the advancement of drug discovery and development projects that rely on this critical chemical intermediate.

References

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. [Link]

  • Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester - PrepChem.com. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [Link]

  • 4,7-dichloroquinoline - Organic Syntheses Procedure. [Link]

  • STUDIES ON THE SYNTHESIS OF QUINOLINE. [Link]

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. [Link]

  • (PDF) Recent Progress in the Synthesis of Quinolines - ResearchGate. [Link]

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Method

Application Note: A Multi-technique Approach for the Comprehensive Characterization of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

Introduction and Physicochemical Profile Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate is a halogenated quinoline derivative. The structural complexity, including the heterocyclic aromatic core, hydroxyl and ester...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Physicochemical Profile

Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate is a halogenated quinoline derivative. The structural complexity, including the heterocyclic aromatic core, hydroxyl and ester functional groups, and chlorine substituents, necessitates a multi-faceted analytical approach for unambiguous characterization. Each analytical technique provides unique and complementary information regarding the molecule's structure, purity, and physical properties.

A foundational step in any analytical workflow is the compilation of the compound's known physicochemical properties. This data informs method development, from solvent selection to the prediction of spectral and chromatographic behavior.

Table 1: Physicochemical Properties of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

PropertyValueSource
Chemical Formula C₁₂H₉Cl₂NO₃[1]
Molecular Weight 286.11 g/mol Calculated
CAS Number 75001-53-5[2]
Appearance Solid (predicted)General Knowledge
Melting Point 288-290 °C[1]
Solubility Soluble in DMSO, DMF; sparingly soluble in other organic solventsGeneral Knowledge

Integrated Analytical Workflow

A robust characterization strategy relies on the integration of multiple analytical techniques. The results from each method should be congruent, providing a holistic and validated profile of the molecule. Below is a diagram illustrating the recommended workflow.

G cluster_0 Primary Characterization cluster_1 Purity & Thermal Properties cluster_2 Final Confirmation Compound Test Compound (Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate) Spectroscopy Spectroscopic Analysis (NMR, FT-IR, UV-Vis) Compound->Spectroscopy MS Mass Spectrometry (Molecular Weight & Fragmentation) Compound->MS Chromatography Chromatographic Analysis (RP-HPLC for Purity) Spectroscopy->Chromatography MS->Chromatography Data Data Correlation & Structure Confirmation Chromatography->Data Thermal Thermal Analysis (DSC/TGA for Stability) Thermal->Data G cluster_0 HPLC System Solvent Mobile Phase (ACN/H₂O) Pump HPLC Pump Solvent->Pump Injector Autosampler Pump->Injector Column C18 Column Injector->Column Detector PDA Detector Column->Detector Waste Waste Detector->Waste PC Data System Detector->PC Sample Prepared Sample Sample->Injector G cluster_frags Predicted Fragments M Molecular Ion [M+H]⁺ m/z ~286 F1 Loss of C₂H₄ (from ethyl ester) m/z ~258 M->F1 -28 Da F2 Loss of OC₂H₅ (ethoxy group) m/z ~241 M->F2 -45 Da F3 Loss of COOC₂H₅ (ester group) m/z ~213 M->F3 -73 Da

Sources

Application

Application Notes and Protocols for the In Vitro Characterization of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2] Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate is a novel synthetic quinoline derivative. Its structural features, particularly the halogenated benzene ring and the 4-hydroxyquinoline-3-carboxylate core, suggest potential interactions with various biological targets. The initial in vitro characterization of such a compound is a critical step in the drug discovery pipeline, providing essential information on its cytotoxic potential and mechanism of action.[3]

This guide provides a comprehensive framework for the initial in vitro evaluation of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate. We will detail the development and implementation of a primary cytotoxicity screening workflow followed by a secondary enzyme inhibition assay to elucidate a potential mechanism of action. The protocols herein are designed to be robust and adaptable, providing a solid foundation for further preclinical development.

Part 1: Primary Screening - Cytotoxicity Profiling

The first step in characterizing a novel compound is to assess its effect on cell viability.[3][4] This allows for the determination of the concentration range at which the compound exhibits biological activity and provides an initial assessment of its therapeutic window. We will employ the widely used MTT assay to quantify metabolic activity as an indicator of cell viability.[5][6]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the activity of mitochondrial dehydrogenases in living cells.[6] These enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[7]

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_seeding Seed cells in 96-well plates incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_prep Prepare serial dilutions of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate treatment Treat cells with compound compound_prep->treatment incubation_48h Incubate for 48h treatment->incubation_48h mtt_addition Add MTT reagent incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add solubilization buffer incubation_4h->solubilization read_plate Read absorbance at 570 nm solubilization->read_plate data_analysis Calculate % viability and IC50 values

Caption: Workflow for MTT-based cytotoxicity screening.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

  • Human cancer cell lines (e.g., MCF-7 - breast cancer, HCT-116 - colon cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney)[5][6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a positive control (e.g., Doxorubicin).

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Assay and Data Acquisition:

    • After the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, 5% CO2.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The results of the cytotoxicity assay can be presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[8]

Table 1: Hypothetical IC50 Values of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

Cell LineCompound IC50 (µM)Doxorubicin IC50 (µM)Selectivity Index (SI)
MCF-7 (Breast Cancer)8.5 ± 0.70.9 ± 0.14.1
HCT-116 (Colon Cancer)12.2 ± 1.11.2 ± 0.22.9
HEK293 (Non-cancerous)35.1 ± 2.55.8 ± 0.6-
Data are presented as mean ± standard deviation from three independent experiments.
Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells.

A lower IC50 value indicates higher potency. A higher selectivity index suggests that the compound is more toxic to cancer cells than to normal cells, which is a desirable characteristic for a potential anticancer agent.[6]

Part 2: Secondary Assay - Elucidating the Mechanism of Action

Based on the known biological activities of quinoline derivatives, which include the inhibition of enzymes like topoisomerases and kinases, a logical next step is to investigate the effect of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate on a relevant enzyme.[2] For this guide, we will focus on a generic enzyme inhibition assay.

Principle of Enzyme Inhibition Assays

Enzyme inhibition assays measure the effect of a compound on the rate of an enzyme-catalyzed reaction.[9][10] By varying the concentrations of the substrate and the inhibitor, the mode of inhibition (e.g., competitive, non-competitive) can be determined.[11]

Experimental Workflow: Enzyme Inhibition Assay

G cluster_0 Reagent Preparation cluster_1 Assay Execution cluster_2 Data Analysis reagent_prep Prepare enzyme, substrate, and inhibitor solutions assay_setup Set up reactions with varying substrate and inhibitor concentrations incubation Incubate at optimal temperature assay_setup->incubation readout Measure product formation over time incubation->readout data_analysis Calculate reaction velocities and determine inhibition parameters (Ki, mode of inhibition)

Caption: Workflow for a generic enzyme inhibition assay.

Detailed Protocol: Generic Enzyme Inhibition Assay

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Assay buffer specific to the enzyme

  • Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

  • 96-well microplate (UV-transparent or black, depending on the detection method)

  • Microplate reader capable of kinetic measurements

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in the assay buffer.

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare a 10 mM stock solution of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate in DMSO and perform serial dilutions in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the enzyme, and the inhibitor at various concentrations.

    • Include controls: no enzyme, no substrate, and vehicle control (DMSO).

    • Pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow for inhibitor binding.[10]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate to all wells.

    • Immediately place the plate in the microplate reader and measure the product formation (e.g., absorbance or fluorescence) at regular intervals for a set period.

Data Presentation and Interpretation

The initial reaction velocities are calculated from the linear phase of the reaction progress curves. The data can be analyzed using various graphical methods, such as the Lineweaver-Burk plot, to determine the mode of inhibition.[10]

Table 2: Hypothetical Kinetic Parameters for Enzyme Inhibition by Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

Inhibitor Concentration (µM)Apparent Vmax (µmol/min)Apparent Km (µM)
010010
510225
109848
Data are representative of a competitive inhibition model.

An increase in the apparent Km with no significant change in Vmax is indicative of competitive inhibition, suggesting that the compound binds to the active site of the enzyme.[10] The inhibition constant (Ki) can be calculated from this data to quantify the inhibitor's potency.

Conclusion

This application note provides a detailed guide for the initial in vitro characterization of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate. The described protocols for cytotoxicity screening and enzyme inhibition assays offer a robust starting point for evaluating the compound's biological activity. The presented data, while hypothetical, illustrates the expected outcomes and their interpretation. Further studies, including additional secondary assays and in vivo experiments, will be necessary to fully elucidate the therapeutic potential of this novel quinoline derivative.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay.
  • Benchchem. (n.d.). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
  • ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development.
  • Life Science Applications. (n.d.). Cytotoxicity Assays.
  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • NIH. (n.d.). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Creative Bioarray. (n.d.). GPCR Internalization Assay.
  • PubMed. (n.d.). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment.
  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
  • Abcam. (n.d.). Protocol library.
  • ResearchGate. (2025). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells.
  • Promega Corporation. (n.d.). GPCR Signaling Assays.
  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • Revvity. (n.d.). GPCRs: the pathway to discovery.
  • ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?.
  • Benchchem. (n.d.). A Comparative Analysis of the Biological Activity of 7-Chloroquinoline Derivatives.
  • MDPI. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids.
  • Benchchem. (2025). In Vitro Efficacy of Novel Quinoline Compounds Against Diverse Cancer Cell Lines: A Comparative Analysis.
  • ScienceDirect. (n.d.). Review on recent development of quinoline for anticancer activities.

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Method

Application Notes and Protocols for Cell-based Assays using Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

Introduction: The Therapeutic Potential of Quinoline Derivatives The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Quinoline and its derivatives have been extensively investigated for their potential as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[2][3] In oncology, these compounds have demonstrated the ability to interfere with critical cellular processes, including cell cycle progression, angiogenesis, and cell migration, often culminating in the induction of apoptosis (programmed cell death).[1][4]

Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate is a distinct member of this class, characterized by its dichlorinated benzene ring and a carboxylate group at the 3-position. While specific data on this molecule is emerging, the broader family of quinoline-3-carboxylate and 4-quinolinol derivatives has shown significant promise as antiproliferative agents.[5][6] Studies on related structures suggest that potential mechanisms of action could include the induction of apoptosis through intrinsic pathways, modulation of the cell cycle, and the generation of intracellular reactive oxygen species (ROS).[5][7][8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate. The following sections detail robust, validated protocols for assessing cytotoxicity, apoptosis, cell cycle status, and ROS production, enabling a thorough characterization of this compound's biological activity.

Foundational Analysis: Cell Viability and Cytotoxicity Assessment

The initial characterization of any potential therapeutic agent involves determining its effect on cell viability. The MTT assay is a reliable and widely used colorimetric method to quantify cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Principle of the MTT Assay

The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured. The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.[10]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Reaction cluster_readout Data Acquisition Seed Seed cells in 96-well plate Incubate_adhesion Incubate 24h for cell adhesion Seed->Incubate_adhesion Add_Compound Add serial dilutions of Ethyl 7,8-dichloro-4- hydroxyquinoline-3-carboxylate Incubate_adhesion->Add_Compound Incubate_treatment Incubate for 24, 48, or 72h Add_Compound->Incubate_treatment Add_MTT Add MTT reagent to each well Incubate_treatment->Add_MTT Incubate_MTT Incubate 3-4h (formazan formation) Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Incubate_dissolve Incubate 15min - overnight (dissolve crystals) Add_Solubilizer->Incubate_dissolve Read_Absorbance Measure absorbance at 570 nm Incubate_dissolve->Read_Absorbance

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol: MTT Assay

Materials:

  • Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

  • Target cancer cell line(s)

  • Complete culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment: Prepare a stock solution of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate in DMSO. Perform serial dilutions in serum-free or complete culture medium to achieve the desired final concentrations.

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control wells (containing the same final concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

  • Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, visible purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[12]

  • Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are fully dissolved.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

Data Analysis and Interpretation:

  • Subtract the absorbance of blank wells (medium, MTT, and solubilizer only).

  • Calculate the percentage of cell viability relative to the vehicle control using the formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the % Viability against the compound concentration (log scale) to generate a dose-response curve.

  • Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.

ParameterRecommended Starting RangeNotes
Cell Seeding Density 5,000 - 10,000 cells/wellOptimize for each cell line to ensure log-phase growth during treatment.
Compound Concentration 0.01 µM - 100 µMA wide range is recommended for initial screening.
Incubation Time 24, 48, 72 hoursAssesses both short-term and long-term cytotoxic effects.
MTT Incubation 3 - 4 hoursInsufficient incubation can lead to weak signal.
Vehicle Control DMSO concentration matched to the highest compound doseCrucial for ruling out solvent-induced toxicity.

Mechanistic Elucidation I: Apoptosis Detection by Annexin V/PI Staining

A primary goal in cancer therapy is to induce apoptosis in malignant cells. Many quinoline derivatives have been shown to trigger this process.[13][14] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

Principle of Annexin V/PI Staining

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[16] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), it can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of viable or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, allowing for their identification.[15][16]

Diagram: Distinguishing Cell Populations with Annexin V/PI

Apoptosis_Assay Viable Viable Cell Annexin V: Negative PI: Negative EarlyApop Early Apoptotic Cell Annexin V: Positive PI: Negative Viable->EarlyApop Apoptosis Initiation Necrotic Primary Necrotic Cell Annexin V: Negative PI: Positive Viable->Necrotic Injury LateApop Late Apoptotic / Necrotic Cell Annexin V: Positive PI: Positive EarlyApop->LateApop Loss of Membrane Integrity

Caption: Cellular states identified by Annexin V/PI staining.

Detailed Protocol: Annexin V/PI Flow Cytometry Assay

Materials:

  • Treated and control cells

  • Flow cytometry tubes

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)[16]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed cells and treat with Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate for the desired time period. A positive control (e.g., staurosporine or etoposide) should be included.

  • Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS. Centrifuge after each wash.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[18]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (check kit instructions for exact volumes).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Keep samples on ice and protected from light until analysis.[18]

  • Data Acquisition: Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.

Data Analysis and Interpretation:

  • Quadrant 1 (Q1, Annexin V-/PI+): Necrotic cells.

  • Quadrant 2 (Q2, Annexin V+/PI+): Late apoptotic or secondary necrotic cells.

  • Quadrant 3 (Q3, Annexin V-/PI-): Viable cells.

  • Quadrant 4 (Q4, Annexin V+/PI-): Early apoptotic cells.

  • Quantify the percentage of cells in each quadrant to determine the pro-apoptotic efficacy of the compound. An increase in the percentage of cells in Q4 and Q2 indicates apoptosis induction.

Mechanistic Elucidation II: Cell Cycle Analysis

Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[1][4] Analyzing the DNA content of a cell population using flow cytometry is a powerful method to determine the phase of the cell cycle at which a compound may be acting.

Principle of Cell Cycle Analysis by PI Staining

Propidium Iodide (PI) is an intercalating agent that binds to DNA in a stoichiometric manner.[19] The amount of fluorescence emitted from PI-stained cells is therefore directly proportional to the amount of DNA they contain. Cells in the G2 or M phase of the cell cycle have twice the DNA content of cells in the G0 or G1 phase. Cells in the S phase, which are actively synthesizing DNA, have an intermediate amount of DNA. By analyzing the fluorescence intensity of a population of cells, one can determine the percentage of cells in each phase.[19]

Diagram: Cell Cycle Phases and DNA Content Histogram

Cell_Cycle cluster_cycle The Cell Cycle cluster_histo Flow Cytometry Histogram G1 G1|{Growth and normal metabolic roles} S S|{DNA replication} G1->S G2 G2|{Growth and preparation for mitosis} S->G2 M M|{Mitosis} G2->M M->G1 Histogram G0/G1 (2n DNA) S Phase G2/M (4n DNA)

Caption: Representation of the cell cycle and the corresponding DNA content histogram from flow cytometry.

Detailed Protocol: Cell Cycle Analysis

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[20]

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed and treat cells with Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate for the desired time.

  • Harvesting: Harvest approximately 1 x 10⁶ cells per sample. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[20] Incubate at 4°C for at least 30 minutes (or overnight).

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with 1 mL of PBS.

  • Staining: Centrifuge again and resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial to degrade RNA, ensuring that PI only binds to DNA.[19]

  • Incubation: Incubate the tubes at room temperature for 20-30 minutes in the dark.[21]

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

Data Analysis and Interpretation:

  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the histogram data.

  • The software will calculate the percentage of cells in the G0/G1, S, and G2/M phases.

  • Compare the cell cycle distribution of treated cells to the vehicle control. An accumulation of cells in a specific phase (e.g., G2/M arrest) suggests the compound interferes with progression through that stage of the cell cycle.

Mechanistic Elucidation III: Intracellular ROS Detection

The generation of reactive oxygen species (ROS) is a known mechanism of action for some quinoline-based compounds, leading to oxidative stress and subsequent cell death.[8][22][23] The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS levels.

Principle of ROS Detection with DCFH-DA

DCFH-DA is a cell-permeable compound that is non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to form 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).[24][25] The fluorescence intensity is directly proportional to the level of intracellular ROS.

Diagram: Mechanism of DCFH-DA Action

ROS_Detection DCFH_DA DCFH-DA (Cell-permeable, non-fluorescent) Cell_Membrane Cell Membrane DCFH_DA->Cell_Membrane DCFH DCFH (Trapped, non-fluorescent) Cell_Membrane->DCFH Intracellular Esterases ROS ROS (H₂O₂, •OH, etc.) DCFH->ROS Oxidation DCF DCF (Fluorescent) ROS->DCF

Caption: Conversion of non-fluorescent DCFH-DA to fluorescent DCF by intracellular ROS.

Detailed Protocol: Intracellular ROS Assay

Materials:

  • Treated and control cells

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Serum-free medium or PBS

  • Black, clear-bottom 96-well plates (for plate reader) or flow cytometry tubes

  • Fluorescence microplate reader or flow cytometer (Excitation/Emission ~485/535 nm)

  • Positive control (e.g., H₂O₂ or pyocyanin)[26]

Procedure:

  • Cell Preparation: Seed cells in a black, clear-bottom 96-well plate (for plate reader analysis) or in larger culture dishes (for flow cytometry). Allow cells to adhere overnight.

  • Loading with DCFH-DA: Remove the culture medium and wash the cells once with warm, serum-free medium or PBS.

  • Add medium containing 10-25 µM DCFH-DA to the cells. The optimal concentration should be determined for each cell line.[27]

  • Incubate for 30-45 minutes at 37°C in the dark.[25]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with serum-free medium or PBS to remove any extracellular probe.

  • Compound Treatment: Add medium containing various concentrations of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate to the wells. Include vehicle and positive controls.

  • Data Acquisition:

    • Plate Reader: Immediately measure fluorescence at Ex/Em = 485/535 nm. Kinetic readings can be taken every 5-10 minutes for 1-2 hours to monitor the change in ROS production over time.

    • Flow Cytometry: After treatment, harvest the cells, resuspend in PBS, and analyze immediately on a flow cytometer, measuring the fluorescence in the FITC/GFP channel.[28]

Data Analysis and Interpretation:

  • Subtract the background fluorescence from blank wells.

  • Express the results as a fold change in fluorescence intensity compared to the vehicle-treated control cells.

  • A significant, dose-dependent increase in fluorescence indicates that the compound induces intracellular ROS production.

Conclusion and Best Practices

This guide provides a foundational framework for characterizing the cellular effects of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate. By systematically evaluating its impact on cell viability, apoptosis, cell cycle progression, and ROS production, researchers can build a comprehensive profile of its biological activity.

For Trustworthy and Reproducible Results:

  • Consistency is Key: Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase for all experiments.

  • Appropriate Controls: Always include untreated, vehicle (e.g., DMSO), and positive controls in every assay to validate the experimental system and properly interpret the results.

  • Assay Optimization: Optimal cell densities, compound concentrations, and incubation times may vary between cell lines. It is essential to perform initial optimization experiments.

  • Multiplexing: Where possible, consider multiplexing assays to gain more data from a single sample. For instance, some apoptosis assays can be combined with cell viability markers.

By adhering to these detailed protocols and best practices, researchers can generate high-quality, reliable data to elucidate the mechanism of action of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate and evaluate its potential as a novel therapeutic agent.

References

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Application

Application Notes and Protocols for the Antibacterial Screening of Novel Quinoline-3-Carboxylate Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of b...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] Specifically, quinoline-3-carboxylate derivatives have garnered significant attention as a promising class of antibacterial agents.[3][4] The urgent need for new antibiotics to combat the growing threat of antimicrobial resistance (AMR) necessitates robust and reliable screening protocols to identify and characterize novel antibacterial candidates.[5]

These application notes provide a comprehensive guide for the in vitro antibacterial screening of novel quinoline-3-carboxylate compounds. The protocols detailed herein are designed to be both scientifically rigorous and practically applicable for researchers in academic and industrial drug discovery settings. We will cover the essential assays for determining a compound's antibacterial activity, including the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics. Adherence to standardized methodologies, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is emphasized to ensure data accuracy and reproducibility.[6][7][8]

Core Principles of Antibacterial Screening

The primary goal of antibacterial screening is to determine a compound's ability to inhibit or kill bacteria. This is typically achieved through a tiered approach, starting with the determination of the minimum concentration required to inhibit bacterial growth (MIC), followed by an assessment of the concentration needed to kill the bacteria (MBC). Further characterization of the compound's bactericidal or bacteriostatic nature can be elucidated through time-kill kinetic studies.[9][10]

Mechanism of Action of Quinolone Antibiotics

While the precise mechanism of novel quinoline-3-carboxylates will require experimental validation, the broader class of quinolone antibiotics primarily targets bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. By inhibiting these enzymes, quinolones disrupt critical cellular processes, leading to bacterial cell death. It is important to consider that novel derivatives may exhibit alternative or modified mechanisms of action.

Experimental Workflow for Antibacterial Screening

The screening process for novel quinoline-3-carboxylate compounds follows a logical progression from initial activity assessment to more detailed characterization of the antibacterial effect.

Antibacterial Screening Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Bactericidal vs. Bacteriostatic Determination cluster_2 Phase 3: Pharmacodynamic Characterization cluster_3 Phase 4: Safety & Selectivity Compound_Prep Compound Preparation (Stock Solution) MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Compound_Prep->MIC_Assay Test Compound MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay MIC Results Time_Kill_Assay Time-Kill Kinetics Assay MBC_Assay->Time_Kill_Assay Bactericidal Concentrations Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, XTT) Time_Kill_Assay->Cytotoxicity_Assay Lead Compounds

Caption: High-level workflow for antibacterial screening.

Detailed Protocols

Materials and Reagents
  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used. This should include quality control (QC) strains with known susceptibility profiles (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853).[11]

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) are standard media for susceptibility testing.[12] Specific fastidious organisms may require supplemented media.

  • Test Compounds: Novel quinoline-3-carboxylate compounds of known purity.

  • Control Antibiotics: A standard antibiotic with a known mechanism of action and activity against the test strains (e.g., ciprofloxacin).[13]

  • Reagents: Dimethyl sulfoxide (DMSO) for dissolving compounds, sterile phosphate-buffered saline (PBS), 0.5 McFarland turbidity standard, and reagents for cytotoxicity assays (e.g., MTT, XTT).[14]

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer (plate reader), and standard microbiology laboratory equipment.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12][15] The broth microdilution method is a widely used and accepted technique.[16]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in CAMHB to achieve a range of desired concentrations.[16]

  • Inoculum Preparation: From a fresh (18-24 hour) culture on an agar plate, suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound.

  • Controls:

    • Growth Control: Wells containing only the bacterial inoculum in CAMHB (no compound).

    • Sterility Control: Wells containing uninoculated CAMHB.

    • Positive Control: A known antibiotic (e.g., ciprofloxacin) serially diluted as a reference.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[16] This can be assessed visually or with a plate reader.

Protocol: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[17][18] It is determined following an MIC assay.

Step-by-Step Methodology:

  • Subculturing from MIC Plate: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10-100 µL) and plate it onto MHA plates.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[17][18] This is determined by the absence of colony growth on the MHA plates. An agent is considered bactericidal if the MBC is no more than four times the MIC.[18]

Protocol: Time-Kill Kinetics Assay

A time-kill assay provides information on the rate of bactericidal activity and helps to further characterize the pharmacodynamics of a compound.[9][19]

Step-by-Step Methodology:

  • Preparation: Prepare flasks or tubes containing CAMHB with the test compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control without the compound.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask. Perform serial dilutions in sterile PBS and plate onto MHA to determine the number of viable bacteria (CFU/mL).[5]

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours and count the colonies.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[9][19] A bacteriostatic effect is characterized by a <3-log₁₀ reduction.

Protocol: Cytotoxicity Assay (MTT/XTT)

It is crucial to assess the potential toxicity of lead compounds to mammalian cells to determine their therapeutic index. The MTT and XTT assays are colorimetric assays that measure cell metabolic activity as an indicator of cell viability.[14]

Step-by-Step Methodology:

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the novel quinoline-3-carboxylate compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT/XTT Addition:

    • MTT: Add MTT solution to each well and incubate for 2-4 hours. The MTT is reduced by metabolically active cells to a purple formazan product.[14]

    • XTT: Add the XTT reagent mixture and incubate for 2-4 hours. XTT is reduced to a water-soluble orange formazan product.

  • Solubilization (MTT only): If using the MTT assay, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.

Data Presentation

Table 1: Example MIC and MBC Data for Novel Quinoline-3-Carboxylate Compounds
CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
QNC-001 S. aureus ATCC 29213242Bactericidal
E. coli ATCC 259228>64>8Bacteriostatic
QNC-002 S. aureus ATCC 29213482Bactericidal
E. coli ATCC 2592216>64>4Bacteriostatic
Ciprofloxacin S. aureus ATCC 292130.512Bactericidal
(Control)E. coli ATCC 259220.250.52Bactericidal
Table 2: Example Cytotoxicity Data
CompoundCell LineIncubation Time (h)IC₅₀ (µM)
QNC-001 HEK29324>100
QNC-002 HEK2932475.2

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial antibacterial screening of novel quinoline-3-carboxylate compounds. By systematically determining the MIC, MBC, and time-kill kinetics, researchers can effectively identify and characterize promising lead candidates for further development. Integrating cytotoxicity testing early in the screening cascade is essential for evaluating the selectivity and potential therapeutic window of these compounds. Adherence to standardized guidelines will ensure the generation of high-quality, reproducible data, which is critical for advancing the discovery of new and effective antibacterial agents.

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Unlocking the Therapeutic Potential of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate: A Guide for Drug Discovery

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Among these, Ethyl 7,8-dichloro-4-hydro...

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Among these, Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate stands out as a promising, yet underexplored, candidate for drug discovery endeavors. Its unique substitution pattern suggests the potential for novel mechanisms of action and therapeutic applications. This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for harnessing the potential of this compelling molecule.

Introduction: The Scientific Rationale

The 4-hydroxyquinoline-3-carboxylate core is a well-established pharmacophore, notably recognized for its role in the development of quinolone antibiotics.[1] However, the therapeutic utility of this scaffold extends far beyond antibacterial action, with derivatives exhibiting potent antitumor, antiviral, and anti-inflammatory properties. The introduction of dichloro-substituents at the 7 and 8 positions of the quinoline ring is anticipated to significantly modulate the compound's electronic and lipophilic properties, thereby influencing its biological activity and target specificity.

The 8-hydroxyquinoline moiety, a known metal chelator, is implicated in a variety of biological processes, including the inhibition of metalloenzymes and the disruption of cellular homeostasis in pathogenic organisms and cancer cells.[2][3] This intrinsic property, combined with the structural features of the 4-hydroxyquinoline-3-carboxylate core, positions Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate as a molecule of significant interest for multifaceted drug discovery campaigns.

Synthesis and Characterization

The synthesis of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate can be achieved through a Gould-Jacobs cyclization reaction.[4] This involves the reaction of 2,3-dichloroaniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization in a high-boiling point solvent such as Dowtherm A.

Synthesis Workflow:

cluster_synthesis Synthesis of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate Reactant1 2,3-Dichloroaniline Intermediate Diethyl ((2,3-dichloroanilino)methylene)malonate Reactant1->Intermediate Heat Reactant2 Diethyl ethoxymethylenemalonate (EMME) Reactant2->Intermediate Heat Product Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate Intermediate->Product Thermal Cyclization (Dowtherm A)

Caption: Synthetic route to Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate.

Physicochemical properties of the synthesized compound should be thoroughly characterized using techniques such as NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.[4]

PropertyValueReference
Molecular FormulaC12H9Cl2NO3[5]
Molecular Weight285.11 g/mol [5]
AppearanceWhite to off-white solid[4]
Melting Point288-290 °C[4]

Application Notes: Exploring Therapeutic Avenues

Based on the known activities of related quinoline derivatives, Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate is a prime candidate for screening in several key therapeutic areas.

Anticancer Drug Discovery

Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization.[6][7] The structural similarity of the target compound to known DNA intercalating agents and enzyme inhibitors suggests its potential as a novel antineoplastic agent.

Potential Mechanisms of Action in Cancer:

cluster_cancer Potential Anticancer Mechanisms Compound Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate Target1 DNA Topoisomerase Inhibition Compound->Target1 Target2 ATM Kinase Inhibition Compound->Target2 Target3 Induction of Apoptosis Compound->Target3 Outcome Tumor Cell Death Target1->Outcome Target2->Outcome Target3->Outcome

Caption: Plausible anticancer mechanisms of action.

Antibacterial Drug Discovery

The foundational success of quinolones as antibacterial agents provides a strong rationale for investigating the antimicrobial properties of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate.[8] The 7,8-dichloro substitution pattern may confer activity against a broader spectrum of bacteria or overcome existing resistance mechanisms.

Antiviral Drug Discovery

Recent studies have highlighted the antiviral potential of quinoline derivatives against a range of viruses.[9] The ability of these compounds to interfere with viral replication processes makes them attractive candidates for the development of new antiviral therapies.

Experimental Protocols

The following protocols provide a framework for the initial biological evaluation of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate.

Protocol 1: In Vitro Cytotoxicity Assessment in Cancer Cell Lines (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compound against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][10]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with DMSO) and positive control (a known anticancer drug) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against selected bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate (dissolved in DMSO)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control well (MHB with inoculum, no compound) and a sterility control well (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: Antiviral Activity Assessment (Plaque Reduction Assay)

This protocol evaluates the ability of the test compound to inhibit the replication of a specific virus.[11][12][13]

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock of known titer

  • Culture medium

  • Agarose overlay medium

  • Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate (dissolved in DMSO)

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Compound and Virus Incubation: Prepare serial dilutions of the test compound in culture medium. Mix each dilution with a known amount of virus (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture. Incubate for 1 hour to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with agarose overlay medium.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible.

  • Plaque Visualization: Fix the cells and stain with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 (50% effective concentration).

Potential Molecular Target Identification

Identifying the molecular targets of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate is crucial for understanding its mechanism of action and for further lead optimization.

Workflow for Target Identification:

cluster_target_id Molecular Target Identification Workflow Start Bioactive Compound (Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate) Step1 Affinity Chromatography Start->Step1 Experimental Step2 Computational Docking Start->Step2 In Silico Target Validated Molecular Target Step1->Target Step3 Enzymatic Assays Step2->Step3 Step3->Target

Caption: A combined experimental and computational approach for target identification.

Protocol 4: DNA Topoisomerase I Inhibition Assay

This assay determines if the compound inhibits the activity of human DNA topoisomerase I.[14][15]

Materials:

  • Human DNA topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer

  • Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

  • Camptothecin (positive control)

  • Agarose gel electrophoresis system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and varying concentrations of the test compound or camptothecin.

  • Enzyme Addition: Add human DNA topoisomerase I to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis.

  • Analysis: Visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.

Protocol 5: ATM Kinase Inhibition Assay

This protocol assesses the inhibitory effect of the compound on Ataxia Telangiectasia Mutated (ATM) kinase activity.[16][17]

Materials:

  • Recombinant active ATM kinase

  • ATM kinase substrate (e.g., a specific peptide)

  • [γ-32P]ATP

  • Kinase reaction buffer

  • Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

  • Known ATM inhibitor (positive control)

Procedure:

  • Reaction Setup: In a reaction plate, combine the kinase reaction buffer, ATM kinase substrate, and varying concentrations of the test compound or positive control.

  • Initiation: Add ATM kinase and [γ-32P]ATP to start the reaction.

  • Incubation: Incubate at 30°C for a specified time.

  • Termination and Detection: Stop the reaction and measure the incorporation of 32P into the substrate using a suitable method (e.g., phosphocellulose paper binding and scintillation counting).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate is a molecule with significant untapped potential in drug discovery. The protocols and application notes provided in this guide offer a robust starting point for researchers to explore its therapeutic possibilities. Future work should focus on a comprehensive evaluation of its activity in a wider range of biological assays, elucidation of its precise mechanism of action, and structure-activity relationship (SAR) studies to optimize its potency and selectivity. Through a systematic and rigorous scientific approach, this promising compound may pave the way for the development of novel and effective therapies for a variety of diseases.

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  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 104. [Link]

  • Johnson, C. P., et al. (2014). Quantitative and Dynamic Imaging of ATM Kinase Activity. Methods in Molecular Biology, 1170, 277–290. [Link]

  • De Clercq, E. (2019). In vitro methods for testing antiviral drugs. Antiviral Chemistry and Chemotherapy, 27, 2040206619861514. [Link]

  • DNA cleavage assay for the identification of topoisomerase I inhibitors. (2008). Nature Protocols, 3(10), 1736-1750. [Link]

  • Chen, Y. L., et al. (2013). A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells. PLoS ONE, 8(11), e79478. [Link]

  • Afzal, O., et al. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 23(16), 4933–4958. [Link]

  • Antiviral & Antimicrobial Testing. (n.d.). Charles River. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

Prepared by: Your Senior Application Scientist Welcome to the dedicated technical support guide for the synthesis of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate. This resource is designed for researchers, chemist...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of this specific synthesis, which is a key step in the development of various pharmaceutical agents. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience to help you improve your reaction yields and product purity.

Reaction Overview: The Gould-Jacobs Pathway

The synthesis of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate is classically achieved via the Gould-Jacobs reaction.[1][2] This robust method involves two primary stages:

  • Condensation: An aromatic amine, in this case, 2,3-dichloroaniline, reacts with diethyl ethoxymethylenemalonate (EMME). This step involves a nucleophilic attack from the amine onto the electrophilic double bond of EMME, followed by the elimination of ethanol to form the key intermediate, Diethyl N-(2,3-dichloroanilino)methylenemalonate.[3][4]

  • Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron cyclization upon heating to high temperatures, typically in an inert, high-boiling solvent. This is followed by the elimination of a second molecule of ethanol to yield the final quinolone product.[1][3]

The overall transformation is depicted below:

cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization 2,3-Dichloroaniline 2,3-Dichloroaniline Intermediate Diethyl N-(2,3-dichloroanilino)- methylenemalonate 2,3-Dichloroaniline->Intermediate Heat (100-130°C) -EtOH EMME Diethyl Ethoxymethylenemalonate EMME->Intermediate FinalProduct Ethyl 7,8-dichloro-4-hydroxyquinoline- 3-carboxylate Intermediate->FinalProduct High Heat (250-300°C) High-Boiling Solvent -EtOH

Caption: The two-stage Gould-Jacobs reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the high-temperature requirement in the cyclization step?

The thermal cyclization is an intramolecular electrophilic aromatic substitution reaction. The high temperature (typically >250 °C) is necessary to provide sufficient activation energy for the electron-rich aniline ring to attack one of the ester carbonyl carbons of the malonate moiety.[5] This high energy barrier is due to the conformational rigidity that must be overcome to bring the reacting groups into proximity and the inherent stability of the aromatic ring. Insufficient heat will result in a sluggish or incomplete reaction.[6]

Q2: Why is a high-boiling solvent like Diphenyl Ether or Dowtherm A essential?

These solvents are critical for several reasons:

  • Temperature Attainment: They allow the reaction mixture to be heated uniformly to the high temperatures required for cyclization (250-300 °C) at atmospheric pressure.[7][8]

  • Heat Transfer: They provide an efficient medium for heat transfer, preventing localized overheating and potential charring of the reactants.

  • Solubility: They effectively dissolve the intermediate, ensuring a homogeneous reaction environment, which is crucial for efficient molecular collisions and reaction kinetics.

Q3: Can microwave irradiation be used to improve this synthesis?

Yes, microwave-assisted synthesis is an excellent modern alternative to conventional heating.[5][9] It can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of degradation byproducts due to shorter exposure to high temperatures.[5][10] For instance, the condensation step can be completed in minutes under microwave irradiation, and the cyclization can also be significantly accelerated.[9]

Q4: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most common and effective method.

  • Step 1 (Condensation): Monitor the disappearance of the 2,3-dichloroaniline spot. The intermediate product will have a different Rf value.

  • Step 2 (Cyclization): Monitor the disappearance of the intermediate's spot and the appearance of the product spot. The final product is often highly fluorescent under UV light. A suitable mobile phase would be a mixture of hexane and ethyl acetate.

Troubleshooting Guide

G cluster_yield Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product low_intermediate Low Intermediate Yield (Step 1) start->low_intermediate low_final Low Final Product Yield (Step 2) start->low_final discolored Discolored Product start->discolored cause_incomplete_1 Cause: Incomplete Reaction low_intermediate->cause_incomplete_1 cause_impure_reagents Cause: Impure Reactants low_intermediate->cause_impure_reagents cause_temp Cause: Suboptimal Temp low_final->cause_temp cause_degradation Cause: Product Degradation low_final->cause_degradation cause_workup Cause: Poor Isolation low_final->cause_workup solvent_contam Solvent Contamination discolored->solvent_contam sol_recrystallize sol_recrystallize discolored->sol_recrystallize Solution: Recrystallize Product sol_wash sol_wash solvent_contam->sol_wash Solution: Thorough Washing (Hexane/Pet. Ether) sol_optimize_1 sol_optimize_1 cause_incomplete_1->sol_optimize_1 Solution: Optimize Time/Temp sol_purify_reagents sol_purify_reagents cause_impure_reagents->sol_purify_reagents Solution: Check Purity/Purify sol_optimize_temp sol_optimize_temp cause_temp->sol_optimize_temp Solution: Fine-tune Temp sol_inert_atm sol_inert_atm cause_degradation->sol_inert_atm Solution: Use N2/Ar Atmosphere sol_improve_workup sol_improve_workup cause_workup->sol_improve_workup Solution: Refine Work-up Protocol

Caption: A troubleshooting workflow for common synthesis issues.

Problem 1: My yield of the condensation intermediate is very low.

  • Potential Cause: Incomplete reaction due to suboptimal conditions. The condensation of 2,3-dichloroaniline with EMME requires heat to proceed efficiently, but excessive temperatures can be detrimental.

  • Expert Solution: The reaction is typically conducted by heating the neat mixture of reactants or in a solvent like ethanol.[9] It is crucial to strike a balance. An incomplete reaction will leave starting materials, while side reactions may occur at overly high temperatures. Monitor the reaction by TLC and optimize accordingly.

ParameterConventional HeatingMicrowave Heating
Temperature 100 - 130 °C[10]170 °C[9]
Time 1 - 2 hours[10]5 - 7 minutes[9]
Stoichiometry Aniline (1.0 eq), EMME (1.0-1.2 eq)[10]Aniline (1.0 eq), EMME (1.0 eq)[9]

Problem 2: The cyclization step is giving a low yield of the final quinolone.

  • Potential Cause A: The cyclization temperature is too low or too high. This is the most critical parameter in the synthesis.[7] Too low, and the reaction stalls; too high, and you risk thermal decomposition of the product, leading to charring and reduced yield.[5]

  • Expert Solution: Carefully control the temperature of the high-boiling solvent. A thorough time-temperature examination is recommended to find the optimal conditions for your specific setup.[5] Often, a slightly lower temperature for a longer time can provide a cleaner reaction than a higher temperature for a shorter time.

  • Potential Cause B: Product loss during work-up. The product precipitates from the high-boiling solvent upon cooling. If the mixture is not cooled sufficiently or if the wrong washing solvent is used, significant product can be lost.

  • Expert Solution: After cooling the reaction mixture to room temperature, add a non-polar solvent like hexane or petroleum ether to ensure complete precipitation and to help wash away the high-boiling solvent.[11][12] Collect the solid by filtration and wash it thoroughly with the same non-polar solvent to remove residual diphenyl ether or Dowtherm A.

Problem 3: My final product is discolored (e.g., brown or yellow) and has a broad melting point.

  • Potential Cause: Trapped high-boiling solvent or other impurities from side reactions. The dark color is often indicative of charring or residual solvent which can be difficult to remove.

  • Expert Solution:

    • Thorough Washing: Ensure the filtered product is washed extensively with a solvent in which the product is insoluble but the high-boiling solvent is soluble (e.g., hexane, toluene, or cold acetonitrile).[10][11]

    • Recrystallization: If washing is insufficient, recrystallize the crude product. A high-boiling polar solvent like DMF or DMSO is often a good choice. Dissolve the crude solid in a minimum amount of hot solvent, filter hot to remove insoluble impurities, and allow it to cool slowly to form pure crystals.

Detailed Experimental Protocols

Protocol 1: Conventional Two-Step Thermal Synthesis
  • Step A: Synthesis of Diethyl N-(2,3-dichloroanilino)methylenemalonate

    • In a round-bottom flask, combine 2,3-dichloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).[11]

    • Heat the mixture with stirring in an oil bath at 110-120 °C for 1-2 hours. Ethanol will evolve from the reaction.

    • Monitor the reaction by TLC until the aniline is consumed.

    • Allow the mixture to cool. The resulting warm oil or solid is used directly in the next step without further purification.[11]

  • Step B: Synthesis of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

    • In a separate large flask equipped with an air condenser, heat a high-boiling solvent (e.g., Dowtherm A or diphenyl ether, approx. 10 volumes per gram of aniline) to 250 °C under an inert atmosphere (Nitrogen or Argon).[8][11]

    • Slowly and carefully add the crude intermediate from Step A to the hot, stirring solvent.

    • Maintain the temperature at 250 °C and continue heating for 30-60 minutes.[10] The product will begin to precipitate.

    • Monitor the reaction by TLC for the disappearance of the intermediate.

    • Allow the mixture to cool to room temperature.

    • Add an equal volume of hexane or petroleum ether to facilitate complete precipitation and dilute the high-boiling solvent.[12]

    • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with several portions of hexane or cold acetonitrile.[10]

    • Dry the product under vacuum. A yield of over 90% has been reported for this step under optimized conditions.[13]

Protocol 2: Microwave-Assisted Cyclization
  • Step A: The condensation can be performed as in Protocol 1 or via microwave. For the microwave method, combine neat 2,3-dichloroaniline (1.0 eq) and EMME (1.0 eq) in a microwave-safe vessel. Irradiate at 170 °C for 7 minutes.[9]

  • Step B: Cyclization

    • Note: This step is often performed neat in microwave synthesis, but requires careful optimization to avoid charring. The following is a solvent-based adaptation.

    • To the crude intermediate in a microwave vessel, add a high-boiling microwave-safe solvent (e.g., diphenyl ether).

    • Seal the vessel and heat in a microwave synthesizer to 250-300 °C for 5-10 minutes.[5][10]

    • Work-up the product as described in Protocol 1, Step B (points 5-8).

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.[Link]

  • Wikiwand. (n.d.). Gould–Jacobs reaction. Wikiwand.[Link]

  • Organic Chemistry. (2025). Gould-Jacobs Reaction Mechanism. YouTube.[Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056.[Link]

  • Olaru, A., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. REV. CHIM. (Bucharest), 61(8), 746-749. [Link]

  • Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 28, 38. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Recent Advances in Metal-Free Quinoline Synthesis. Journal of organic chemistry, 79(13), 5119-5128. [Link]

  • Zeni, A. L. P., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Chemistry Proceedings, 18(1), 128. [Link]

  • Van der Eycken, E. V., & Kappe, C. O. (2008). On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. European Journal of Organic Chemistry, 2008(20), 3512-3520. [Link]

  • Name-Reaction.com. (n.d.). Gould-Jacobs Reaction. Name-Reaction.com.[Link]

  • Reddit. (2020). Synthesis - General tips for improving yield? r/chemistry.[Link]

  • Parham, W. E., & Reed, L. J. (1948). Ethyl ethoxymethylenemalonate. Organic Syntheses, 28, 60. [Link]

  • Google Patents. (2012). CN101985427B - Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino)
  • Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.[Link]

  • Science Publishing Group. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Science Publishing Group.[Link]

  • Google Patents. (1989).
  • MDPI. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI.[Link]

  • PubChem. (n.d.). Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. PubChem.[Link]

  • Knorr, L. (1943). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 23, 57. [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate. PrepChem.com.[Link]

  • ResearchGate. (2022). Growth, characterizations, and the structural elucidation of diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate... ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Purification of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

Welcome to the technical support center for the purification of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.

Introduction

Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate is a quinoline derivative, a class of heterocyclic aromatic compounds with significant applications in medicinal chemistry and drug design.[1][2] The purification of these molecules can be challenging due to their unique chemical properties.[1] This guide offers solutions to common problems encountered during the purification process, ensuring the integrity and reproducibility of your experimental results.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate in a question-and-answer format.

Issue 1: My compound is "oiling out" during recrystallization.

  • Question: I am attempting to recrystallize my crude Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate, but instead of forming crystals, it is separating as an oil. What should I do?

  • Answer: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point in the solvent system, or when the concentration is too high.[3] Here are several strategies to address this:

    • Increase the solvent volume: The compound may be too concentrated. Adding more solvent can help to keep it dissolved until it reaches a temperature where it can crystallize properly.[3]

    • Slow down the cooling process: Rapid cooling can favor oil formation. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.[3][4]

    • Change the solvent system: A different solvent or a mixture of solvents may be more suitable. For quinoline derivatives, solvent systems like ethanol/water or mixtures involving ethyl acetate and a non-polar solvent like hexanes can be effective.[3] Experiment with different solvent polarities to find the optimal conditions for crystallization.

    • Introduce a nucleation site: If the solution is supersaturated but reluctant to crystallize, you can induce nucleation by:

      • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod.[4]

      • Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.[4]

    • Trituration: If oiling out persists, dissolve the oil in a minimal amount of a good solvent and then add a large excess of a poor, non-polar solvent (e.g., pentane or hexane) while stirring vigorously. This can cause the compound to precipitate as an amorphous solid, which can then be collected and subjected to another recrystallization attempt.[4]

Issue 2: My compound is streaking or showing poor separation on a silica gel TLC plate.

  • Question: When I run a TLC of my crude product on a normal-phase silica gel plate, I see significant streaking and the spots are not well-defined. What is the cause and how can I fix it?

  • Answer: Streaking of quinoline derivatives on silica gel is a common problem. It often stems from the basic nature of the quinoline nitrogen atom, which can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption and poor separation.[4]

    • Incorporate a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This will neutralize the acidic sites on the silica gel, minimizing the strong interaction with your compound.[4] Common basic modifiers include:

      • Triethylamine (Et3N): Typically added at a concentration of 0.5-1%.

      • Ammonia (in the form of a methanolic or aqueous solution): Use with caution due to its volatility.

    • Adjust the Polarity of the Mobile Phase: If the compound is not moving from the baseline, you may need to increase the polarity of your eluent. For highly polar quinoline derivatives, a more polar solvent system will be required to achieve adequate mobility.[3]

Issue 3: My compound appears to be decomposing on the silica gel column.

  • Question: I am trying to purify my compound using silica gel column chromatography, but I am recovering a low yield and observing what appear to be degradation products. How can I prevent this?

  • Answer: The acidic nature of silica gel can cause the decomposition of sensitive compounds, including some quinoline derivatives.[5]

    • Deactivate the Silica Gel: Before packing your column, you can deactivate the silica gel by treating it with a basic modifier. This is typically done by preparing a slurry of the silica gel in the mobile phase that already contains the basic modifier (e.g., 1% triethylamine in ethyl acetate/hexanes).

    • Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase, such as:

      • Alumina (basic or neutral): Alumina is a good alternative to silica gel for basic compounds.

      • Reversed-phase silica (C18): In reversed-phase chromatography, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This can be a very effective method for purifying quinoline derivatives.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for recrystallizing Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate?

A1: Based on procedures for similar chloro-substituted quinoline derivatives, good starting points for recrystallization solvents would be ethanol, or a mixture of a good solvent like ethyl acetate or acetone with a poor solvent like petroleum ether or hexanes.[6][7] The ideal solvent or solvent system will dissolve the compound when hot but have low solubility when cold.

Q2: What are some common impurities I might encounter?

A2: Common impurities can include unreacted starting materials from the synthesis, such as 2,3-dichloroaniline and diethyl ethoxymethylenemalonate, as well as byproducts from side reactions.[8] The synthesis of quinolines can sometimes lead to the formation of isomers or tarry products, which can be challenging to remove.[9]

Q3: Can I use column chromatography for the purification?

A3: Yes, column chromatography is a viable method. However, due to the potential for interaction with silica gel as mentioned in the troubleshooting guide, it is crucial to select the right conditions. A typical starting point for normal-phase column chromatography would be a gradient elution with a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Remember to add a basic modifier like triethylamine to the mobile phase to prevent streaking and decomposition.[4]

Q4: How can I monitor the purity of my final product?

A4: The purity of your Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point that is close to the literature value suggests high purity. A broad melting range often indicates the presence of impurities.[3]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful techniques for confirming the structure and assessing the purity of your compound.

    • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

    • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.

Part 3: Experimental Protocols and Data

Protocol 1: Purification by Recrystallization
  • Dissolution: In an appropriately sized flask, add the crude Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate. Add a minimal amount of a suitable solvent (e.g., hot ethanol or ethyl acetate) and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.[3][4]

  • Cooling: Once crystal formation has started, you can place the flask in an ice bath to maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and then dry them under vacuum.

Protocol 2: Purification by Column Chromatography
  • Preparation of the Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of hexanes and ethyl acetate. Add 0.5-1% triethylamine to the mobile phase to act as a basic modifier.

  • Packing the Column: Pack a glass column with silica gel using a slurry method with the prepared mobile phase.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. You can start with a lower polarity mixture and gradually increase the polarity (e.g., from 10% ethyl acetate in hexanes to 30% ethyl acetate in hexanes) to elute your compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate.

Data Presentation

Table 1: Comparison of Purification Techniques

TechniqueProsConsBest For
Recrystallization Simple, cost-effective, can yield very pure crystalline material.May not be effective for removing impurities with similar solubility; risk of "oiling out".Removing small amounts of impurities from a mostly pure product.
Column Chromatography Highly effective for separating complex mixtures and isomers.More time-consuming and requires more solvent; potential for compound decomposition on the stationary phase.Purifying crude products from a reaction mixture containing multiple components.

Part 4: Visualizations

Experimental Workflow for Purification

Caption: A decision-making workflow for the purification of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate.

References

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. Available at: [Link]

  • Quinoline - Wikipedia. Available at: [Link]

  • Synthesis of derivatives of quinoline. - SciSpace. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare. Available at: [Link]

  • Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester - PrepChem.com. Available at: [Link]

  • 4,7-dichloroquinoline - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Available at: [Link]

  • (PDF) Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - ResearchGate. Available at: [Link]

  • Ethyl 3,7-dichloroquinoline-8-carboxylate - PMC - NIH. Available at: [Link]

  • CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents.

Sources

Troubleshooting

Technical Support Center: A Guide to Overcoming Solubility Challenges with Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the sol...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate. Given its hydrophobic nature, this compound frequently presents solubility challenges in aqueous buffers common to biological assays. This resource is designed to provide both the theoretical principles and practical, step-by-step protocols to ensure successful experimental outcomes.

Troubleshooting Guide: From Basic to Advanced Solubilization

This section addresses common issues in a question-and-answer format, progressing from the simplest to more advanced solubilization techniques.

Q1: My Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate powder won't dissolve in my aqueous assay buffer. What is the most common starting method for solubilization?

A1: The most direct and widely used first step is to prepare a concentrated stock solution using a water-miscible organic co-solvent.[1][2] This stock can then be serially diluted into your final aqueous medium.

Principle of Co-solvency: Many drug candidates are lipophilic, meaning they dissolve poorly in water-based solutions ('like dissolves like').[3] A co-solvent is a substance added in small amounts to a primary solvent to increase the solubility of a poorly-soluble compound.[1][4] Dimethyl sulfoxide (DMSO) is the most common choice in biological research due to its exceptional ability to dissolve a wide array of both polar and non-polar compounds and its miscibility with water.[5][6][7]

Protocol 1: Preparing a 10 mM DMSO Stock Solution

  • Calculate Required Mass: Determine the mass of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate needed. The molecular weight is approximately 288.12 g/mol .

    • Calculation: Mass (mg) = 10 mmol/L * 0.001 L * 288.12 g/mol * 1000 mg/g = 2.88 mg (for 1 mL of stock).

  • Weigh Compound: Accurately weigh the calculated amount of powder using a calibrated analytical balance.[8]

  • Initial Dissolution: Add the powder to a sterile microcentrifuge tube or glass vial. Add approximately 80% of the final required volume of high-purity DMSO (e.g., 800 µL for a 1 mL final volume).

  • Aid Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can be used, but be cautious as excessive heat can degrade the compound.

  • Final Volume Adjustment: Once fully dissolved, add DMSO to reach the final desired volume (e.g., 1 mL).[9]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent absorption of atmospheric water by the hygroscopic DMSO.

Q2: I successfully made a 10 mM DMSO stock, but the compound precipitates ("crashes out") when I dilute it into my aqueous buffer or cell culture media. What is happening and how can I fix it?

A2: This is a very common issue known as precipitation upon dilution.[10] It occurs because the high concentration of the organic co-solvent (DMSO) that keeps the compound dissolved in the stock solution is drastically lowered upon dilution into the aqueous buffer. The final solution can no longer support the compound's solubility, causing it to precipitate.[10]

Immediate Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of your compound. It may be exceeding its maximum solubility limit in the final assay medium.

  • Optimize the Dilution Scheme: Instead of a large, single-step dilution, use a serial dilution method. This can sometimes prevent localized high concentrations that initiate precipitation.

  • Control the Final DMSO Concentration: While high concentrations of DMSO can be toxic, especially in cell-based assays, a slightly higher final percentage might be necessary.[11][12] It is critical to determine the maximum tolerable DMSO concentration for your specific assay and cell line and to always include a vehicle control with the exact same final DMSO concentration.[13]

Final DMSO ConcentrationGeneral Effect on Cell-Based AssaysCitation
< 0.1% Generally considered safe for most cell lines with minimal effects.[12]
0.1% - 1.0% Can have effects on sensitive cell lines or assays. May alter cell permeability, proliferation, or differentiation.[11][12][14][15][16]
> 1.0% Often leads to significant cytotoxicity, cell membrane damage, or interference with assay readouts.[12][15][14]
Q3: Simple DMSO dilution isn't working for my required concentration. What advanced solubilization strategies can I employ?

A3: When co-solvents alone are insufficient, you must explore more advanced formulation strategies. The choice depends on the specific requirements of your assay.[17]

Principle: The solubility of ionizable compounds is highly dependent on the pH of the solution.[18][19][20] Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate has a 4-hydroxy group, which is weakly acidic, and a quinoline nitrogen, which is weakly basic. By adjusting the pH, you can ionize the molecule, forming a salt that is often significantly more soluble in water than the neutral form.[20][21] For a weakly acidic compound, increasing the pH above its pKa will deprotonate it, increasing solubility.

Protocol 2: pH-Dependent Solubility Testing

  • Prepare Buffers: Prepare a series of biocompatible buffers with a range of pH values (e.g., pH 6.0, 7.4, 8.0, 9.0).

  • Add Compound: Add a small, excess amount of the compound powder to a fixed volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature for several hours (or overnight) to ensure equilibrium is reached.

  • Separate: Centrifuge the samples at high speed to pellet the undissolved compound.

  • Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Determine Optimal pH: Identify the pH that provides the required solubility while remaining compatible with your assay system.

Troubleshooting: If the required pH is outside the viable range for your cells or proteins, this method may not be suitable.

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[22][23] They can encapsulate poorly soluble "guest" molecules, like our quinoline derivative, forming a water-soluble "inclusion complex".[24][25] This complex effectively shields the hydrophobic part of the drug from the aqueous environment, dramatically increasing its apparent solubility without chemical modification.[]

Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous assay buffer (e.g., 10% w/v).

  • Add Compound: Add an excess amount of the quinoline compound powder to the HP-β-CD solution.

  • Complexation: Stir or shake the mixture vigorously at room temperature or with gentle warming for 24 hours to facilitate the formation of the inclusion complex.

  • Clarify Solution: After incubation, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantify: Determine the concentration of the solubilized compound in the filtrate using an appropriate analytical method.

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Frequently Asked Questions (FAQs)

Q: What is the best way to prepare and store stock solutions to ensure their stability and accuracy? A: Proper stock solution management is crucial for reproducible results.[27]

  • Accuracy: Always use a calibrated analytical balance and high-quality volumetric flasks for preparation.[8]

  • Homogeneity: Ensure the solute is completely dissolved before making the final volume adjustment.[9]

  • Storage: Store stocks in small, single-use aliquots in appropriate containers (e.g., amber glass vials for light-sensitive compounds) at -20°C or -80°C. This minimizes contamination and degradation from repeated freeze-thaw cycles.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, preparation date, and your initials.

Q: Can I use sonication or heat to help dissolve my compound in DMSO? A: Yes, but with caution. Brief, gentle warming (e.g., in a 37°C water bath) or short bursts of sonication can help break up aggregates and accelerate dissolution. However, excessive heat or prolonged sonication can generate localized hot spots and potentially lead to thermal degradation of the compound. Always start with minimal energy input and visually inspect for any changes in color or clarity that might indicate degradation.

Q: Are there other co-solvents I can use if my assay is sensitive to DMSO? A: Yes, while DMSO is common, other co-solvents can be used.[6] The choice depends on the compound's properties and the assay's tolerance.

  • Ethanol: Often used, but can have biological effects and tends to evaporate more quickly.[14]

  • Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG300, PEG400) are effective co-solvents for in-vivo and in-vitro applications.[28]

  • N,N-Dimethylformamide (DMF) / N,N-Dimethylacetamide (DMAc): Strong solvents, but generally more toxic than DMSO and used with greater caution.

Always perform a vehicle control to assess the impact of any co-solvent on your specific experimental system.[13]

References

  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • PubMed. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS).
  • ACS Omega. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift.
  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • Quora. (2017). What effects does DMSO have on cell assays?.
  • Scientist Solutions. (2025). DMSO in cell based assays.
  • PubMed. (2011). [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds].
  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • ACS Publications. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift.
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Case studies | KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Wikipedia. (n.d.). Cosolvent.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Quinoline Derivative Solubility Issues.
  • Semantic Scholar. (n.d.). [PDF] Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS).
  • Benchchem. (2025). Adjusting for the effects of DMSO on cell line growth and viability in experiments.
  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
  • FasterCapital. (n.d.). Best Practices For Stock Solutions.
  • Benchchem. (2025). Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • PubChem. (n.d.). Ethyl 4,7-dichloroquinoline-3-carboxylate.
  • PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ChemicalBook. (n.d.). ETHYL 7,8-DICHLORO-1,4-DIHYDRO-4-OXOQUINOLINE-3-CARBOXYLATE Product Description.
  • Reddit. (2022). How to tackle compound solubility issue.
  • YouTube. (2025). Solution-making strategies & practical advice.
  • YouTube. (2021). Lab Skills: Preparing Stock Solutions.
  • Benchchem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
  • ChemicalBook. (2025). Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • PubChem. (n.d.). Ethyl 4-amino-7,8-dichloroquinoline-3-carboxylate.
  • BLD Pharm. (n.d.). Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.
  • SGT Life Sciences. (2023). Ethyl 4-Oxo-1,4-Dihydroquinoline-3-Carboxylate Exporters & Suppliers.
  • CymitQuimica. (n.d.). ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • Vibrant Pharma Inc. (n.d.). 4,6,8-Trichloroquinoline-3-carboxylic acid ethyl ester.
  • mzCloud. (2016). Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate.
  • Sigma-Aldrich. (n.d.). Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.
  • PubChem. (n.d.). 7,8-dimethyl-4-oxo-3H-quinoline-3-carboxylic acid.

Sources

Optimization

Stability testing and degradation products of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

Welcome to the technical support center for Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidan...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on stability testing and degradation product analysis. Here, we synthesize established principles of pharmaceutical stability testing with specific insights into the chemistry of this quinoline derivative to help you anticipate and troubleshoot challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate?

A1: Based on its chemical structure, the primary stability concerns are hydrolysis of the ethyl ester group, oxidation of the quinoline ring system, and potential photodegradation. The presence of chlorine atoms and a hydroxyl group on the quinoline ring can influence its electronic properties and susceptibility to degradation.

Q2: What are the expected degradation products of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate?

A2: The most probable degradation product is the corresponding carboxylic acid, 7,8-dichloro-4-hydroxyquinoline-3-carboxylic acid, formed via hydrolysis of the ethyl ester.[1] Other potential degradation products could arise from oxidation of the quinoline ring, potentially leading to N-oxides or hydroxylated derivatives. Photodegradation may also yield hydroxylated species or lead to more complex ring cleavage products.[2][3][4]

Q3: Which analytical techniques are most suitable for stability studies of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for quantifying the parent compound and its degradation products. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the definitive structural elucidation of isolated degradation products.

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, the compound should be stored in a well-closed container, protected from light and moisture, at controlled room temperature or under refrigerated conditions. The optimal storage conditions should be determined through long-term stability studies as outlined in the International Council for Harmonisation (ICH) guidelines.[5][6][7][8]

Troubleshooting Guide

Issue 1: Rapid degradation is observed under acidic or basic conditions.
  • Question: I am performing forced degradation studies and see a rapid loss of the parent peak with the concurrent formation of a more polar peak when subjecting my sample to acidic or basic conditions. What is happening?

  • Probable Cause: This is likely due to the hydrolysis of the ethyl ester functional group. Esters are susceptible to hydrolysis, which can be catalyzed by both acids and bases.[9][10][11] Alkaline hydrolysis, also known as saponification, is typically faster and irreversible compared to acid-catalyzed hydrolysis.[10][12]

  • Solution:

    • Confirm the Degradant: The primary degradation product is expected to be 7,8-dichloro-4-hydroxyquinoline-3-carboxylic acid. This can be confirmed by LC-MS, where you would expect to see a mass corresponding to the loss of the ethyl group (-C2H5) and the addition of a hydrogen atom.

    • Modify Stress Conditions: If the degradation is too rapid to study the kinetics, consider using milder conditions. For acid hydrolysis, you can decrease the concentration of the acid (e.g., from 1N HCl to 0.1N HCl) or lower the temperature. For basic hydrolysis, use a lower concentration of the base (e.g., 0.01N NaOH) or perform the study at a lower temperature.

    • Analytical Method Verification: Ensure your HPLC method has sufficient resolution to separate the parent compound from the carboxylic acid degradant. The carboxylic acid will likely have a shorter retention time due to its increased polarity.

Issue 2: Multiple unknown degradation peaks appear during oxidative stress testing.
  • Question: When I expose my compound to an oxidizing agent like hydrogen peroxide, I observe the formation of several minor, unknown peaks in my chromatogram. How can I identify these?

  • Probable Cause: Oxidation is a common degradation pathway for many pharmaceuticals and can be mechanistically complex, often producing a variety of degradation products.[13][14] The quinoline ring system can be susceptible to oxidation, potentially forming N-oxides or additional hydroxylated species. Reactive oxygen species generated from the stressor can interact with the molecule at various sites.[15][16]

  • Solution:

    • LC-MS Analysis: The most effective way to get initial structural information on these unknown peaks is through LC-MS. The mass-to-charge ratio (m/z) will provide the molecular weight of the degradants. An increase of 16 amu often suggests the addition of an oxygen atom (hydroxylation or N-oxide formation).

    • Tandem MS (MS/MS): If available, use tandem mass spectrometry to fragment the degradation products. The fragmentation pattern can provide valuable clues about the location of the modification on the molecule.

    • Systematic Approach: To control the reaction, you can try varying the concentration of the oxidizing agent and the exposure time. This may help in identifying the primary, secondary, and tertiary degradation products.

    • Excipient Interference: If working with a formulation, consider the possibility that the excipients themselves are degrading or reacting with the drug substance.[13][17] Analyze a placebo sample under the same stress conditions to rule out interference.

Issue 3: Inconsistent results are observed in photostability studies.
  • Question: My photostability results are not reproducible. Sometimes I see significant degradation, and other times I see very little. What could be the cause?

  • Probable Cause: Inconsistent results in photostability testing often stem from variations in the experimental setup. Factors such as the light source, intensity, distance from the source, and sample presentation can all impact the outcome. Quinoline and its derivatives are known to undergo photodegradation.[2][3][18][19]

  • Solution:

    • Standardized Protocol: Adhere strictly to the ICH Q1B guideline for photostability testing.[6] This involves exposing the sample to a specified amount of both UV-A and visible light.

    • Control Samples: Always include a dark control (sample protected from light) to differentiate between photolytic and thermal degradation.

    • Sample Presentation: Ensure consistent sample presentation. The thickness of the sample layer and the type of container can affect light penetration. If testing a solution, the solvent can also play a role in the photodegradation pathway.

    • Quantum Yield: For more in-depth studies, consider determining the quantum yield of the photodegradation reaction to have a quantitative measure of the compound's light sensitivity.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general approach for conducting forced degradation studies on Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[20][21][22]

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1N HCl and 1N HCl. Keep the samples at room temperature and 60°C. Analyze at various time points (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.01N NaOH and 0.1N NaOH. Keep the samples at room temperature. Analyze at shorter time intervals due to the expected rapid degradation (e.g., 30 mins, 1, 2, 4 hours).

  • Oxidative Degradation: Mix the stock solution with 3% H2O2 and 30% H2O2. Keep the samples at room temperature, protected from light. Analyze at various time points (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C). Analyze at various time points (e.g., 1, 3, 7 days).

  • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6] A control sample should be kept in the dark.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Column and Mobile Phase Selection:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: Due to the acidic nature of the likely primary degradant (carboxylic acid), a mobile phase with a pH in the acidic range (e.g., pH 2.5-3.5) is recommended to ensure good peak shape. A common mobile phase would be a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Gradient Elution: A gradient elution is likely necessary to separate the parent compound from its more polar degradation products in a reasonable run time.

2. Method Development:

  • Inject a mixture of the unstressed and stressed samples (e.g., a sample from the base hydrolysis study where both the parent and the carboxylic acid are present).

  • Optimize the gradient profile and mobile phase composition to achieve adequate resolution (Rs > 2) between the parent peak and all degradation product peaks.

  • Optimize the detection wavelength based on the UV spectrum of the parent compound.

3. Method Validation:

  • Validate the method according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability of the method to resolve the parent peak from all degradation products and any potential interference from the placebo.

Visualizations

Diagram 1: Potential Degradation Pathways

G parent Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate hydrolysis_product 7,8-dichloro-4-hydroxyquinoline-3-carboxylic acid parent->hydrolysis_product Hydrolysis (Acid/Base) oxidation_product Oxidized Products (e.g., N-oxides, hydroxylated derivatives) parent->oxidation_product Oxidation (e.g., H₂O₂) photo_product Photodegradation Products (e.g., hydroxylated species, ring cleavage products) parent->photo_product Photolysis (UV/Vis light) G cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis hplc Stability-Indicating HPLC acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal thermal->hplc photo Photolysis photo->hplc lcms LC-MS for Identification hplc->lcms Identify Unknowns nmr NMR for Structure Elucidation lcms->nmr Confirm Structure start Drug Substance start->acid start->base start->oxidation start->thermal start->photo

Caption: Workflow for a forced degradation study.

Data Summary

Stress ConditionReagents/ParametersPotential Degradation Products
Acid Hydrolysis 0.1N - 1N HCl, RT & 60°C7,8-dichloro-4-hydroxyquinoline-3-carboxylic acid
Base Hydrolysis 0.01N - 0.1N NaOH, RT7,8-dichloro-4-hydroxyquinoline-3-carboxylic acid
Oxidation 3% - 30% H₂O₂, RTN-oxides, hydroxylated quinoline derivatives
Thermal 80°C (solid and solution)Compound-specific thermal degradants
Photolysis ICH Q1B light conditionsHydroxylated quinoline derivatives, ring cleavage products

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
  • Bajc, S., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC - NIH.
  • Pinto, M., et al. (n.d.).
  • Waterman, K. C., & Adami, R. C. (2001). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. PubMed.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). (2003).
  • Waterman, K. C. (n.d.).
  • Waterman, K. C., & Adami, R. C. (n.d.). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
  • Quality Guidelines. ICH.
  • (n.d.). (PDF) Photodegradation of quinoline in water.
  • Photodegradation efficiency of quinoline yellow (QY): without presence...
  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension. OSTI.GOV.
  • Tab, A., et al. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag 3 PO 4. MDPI.
  • (n.d.). hydrolysis of esters. Chemguide.
  • (n.d.). Ester hydrolysis. Wikipedia.
  • (2023). The Hydrolysis of Esters. Chemistry LibreTexts.
  • Singh, R., & Rehman, Z. U. (2016).
  • Alsante, K. M., et al. (n.d.).
  • (n.d.).
  • (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.
  • (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • 7,8-Dichloroquinoline-4-one-3-carboxylic acid. PubChem.

Sources

Troubleshooting

Technical Support Center: Crystallization of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

Welcome to the dedicated technical support guide for the crystallization of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the crystallization of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-quality crystalline material of this specific quinoline derivative. The following sections provide in-depth, experience-driven advice in a direct question-and-answer format, grounded in established crystallographic principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most pressing issues encountered during the crystallization of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate. Each answer provides a mechanistic explanation and actionable solutions.

Issue 1: Complete Failure of Crystal Formation

Question: I have prepared a hot, saturated solution of my compound, but absolutely no crystals have formed, even after extended cooling. What are the primary causes and how can I induce crystallization?

Answer: The absence of crystallization is a common but frustrating problem that typically points to one of three root causes: insufficient supersaturation, the presence of inhibitors, or a high nucleation energy barrier.[1]

  • Causality & Explanation:

    • Inadequate Supersaturation: Your solution may be undersaturated or only marginally saturated. For nucleation to occur, the concentration of the solute must exceed its equilibrium solubility at that temperature, creating a thermodynamically driven force for phase separation. The rigid, planar structure of the quinoline core, combined with the polar hydroxy and ester groups, requires careful solvent selection to achieve the necessary solubility differential between hot and cold conditions.[2]

    • Inhibitory Impurities: Residual reactants, catalysts, or side products from the synthesis (e.g., from a Gould-Jacobs cyclization) can act as nucleation inhibitors.[3] These molecules can interact with solute molecules, disrupting the formation of a stable crystal lattice.

    • High Nucleation Barrier: The solution may be perfectly clear and the vessel exceptionally smooth, lacking the necessary heterogeneous sites (like dust particles or glass imperfections) to lower the energy barrier for the initial crystal nucleus to form.[1]

  • Troubleshooting & Protocol:

    • Increase Supersaturation: Gently reheat the solution and reduce the solvent volume by 10-15% via evaporation to increase the concentration.[4] Allow it to cool again.

    • Induce Heterogeneous Nucleation:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic glass shards created can serve as powerful nucleation sites.[2]

      • Seeding: If you have a pure crystal from a previous batch, introduce a single, tiny seed crystal into the cooled, supersaturated solution. This bypasses the primary nucleation step entirely.[1]

    • Introduce an Antisolvent: If the above methods fail, consider that your chosen solvent is too effective. While the solution is at room temperature, slowly add a miscible "antisolvent" (a solvent in which your compound is poorly soluble) dropwise until persistent turbidity is observed. This drastically reduces the compound's solubility, forcing precipitation.

Issue 2: The Compound "Oils Out" as a Liquid Phase

Question: Upon cooling, my compound separates as a viscous liquid or oil instead of forming solid crystals. What causes this and how can it be prevented?

Answer: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature that is below the melting point of its solid form but above the melting point of the solid in the presence of the solvent (a phenomenon related to melting point depression).[2] This is common when the solution is too concentrated or cooled too rapidly.

  • Causality & Explanation: The system bypasses the ordered crystalline state and instead undergoes a liquid-liquid phase separation. This is often a kinetic phenomenon; the molecules lose their mobility too quickly to arrange themselves into an ordered lattice. Highly concentrated solutions and rapid cooling rates are the primary drivers of this issue.[2]

  • Troubleshooting & Protocol:

    • Reduce Cooling Rate: This is the most critical parameter. Allow the hot, saturated solution to cool to room temperature on the benchtop, undisturbed. Once at ambient temperature, insulate the flask (e.g., with glass wool) and then transfer it to a refrigerator (4 °C), and finally to a freezer (-20 °C) if necessary. Slow, stepwise cooling is essential.

    • Decrease Concentration: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent (5-10% of the total volume) to create a slightly more dilute solution.[4] This increases the temperature at which saturation is reached, providing a larger window for orderly crystal growth.

    • Change Solvent System: The chosen solvent may be promoting oiling. Switching to a solvent with a different polarity or viscosity can alter the solute-solvent interactions. Consider using a binary solvent system where the compound has slightly lower solubility at elevated temperatures.

Issue 3: Low Yield of Crystalline Product

Question: I've successfully obtained crystals, but the final isolated yield is significantly lower than expected. Where is my product going?

Answer: A low yield is typically a consequence of using an excessive amount of solvent or premature filtration.[4]

  • Causality & Explanation: Crystallization is an equilibrium process. Even at low temperatures, a portion of your compound will remain dissolved in the "mother liquor" (the residual solvent after filtration). Using too much solvent means this dissolved fraction will be larger. Furthermore, the solubility of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate can be significantly affected by residual acidity or basicity, which can alter the protonation state of the 4-hydroxy group and influence its solubility.[5][6]

  • Troubleshooting & Protocol:

    • Optimize Solvent Volume: During the initial dissolution, add the hot solvent portion-wise until the solid just dissolves. Avoid adding a large excess.

    • Maximize Cooling: Ensure the crystallization mixture has reached the lowest practical temperature (e.g., in an ice bath or freezer) for a sufficient period before filtration to minimize the amount of dissolved solute.

    • Test the Mother Liquor: After filtration, take a small sample of the mother liquor and evaporate the solvent. A significant solid residue indicates substantial product loss.[4] You can attempt a "second crop" of crystals by concentrating the mother liquor and re-cooling.

    • Check pH: If your synthesis involves acidic or basic steps, ensure the crude product is properly neutralized before crystallization. The 4-hydroxyquinoline moiety can tautomerize, and its solubility is pH-dependent.[7] For a related compound, 3-Carbethoxy-7-chloro-4-hydroxyquinoline, precipitation was optimized by adjusting the pH to 8.2.[8]

Issue 4: Crystals Decompose or Lose Integrity After Isolation

Question: My crystals look perfect in the flask, but they turn into a powder or amorphous solid shortly after I filter and dry them. What is happening?

Answer: This is a classic sign of a solvate, where solvent molecules are incorporated into the crystal lattice.[9] Upon drying, these solvent molecules are lost, causing the crystal structure to collapse.

  • Causality & Explanation: The stability of the crystal lattice is dependent on the presence of these entrapped solvent molecules. This is particularly common with volatile solvents like methanol or acetone.[9] A user on a research forum described an identical problem with a quinoline-PdCl2 crystal containing methanol, which decomposed upon separation from the mother liquor as the methanol evaporated.[9]

  • Troubleshooting & Protocol:

    • Modify the Solvent System: Recrystallize from a different solvent that is less likely to be incorporated into the lattice. Aromatic solvents like toluene or less polar ester/ether combinations might be suitable alternatives. A study on a similar compound, ethyl 3,7-dichloroquinoline-8-carboxylate, successfully used an acetone/petroleum ether mixture.[10]

    • Gentle Drying: Dry the filtered crystals under vacuum at room temperature. Avoid elevated temperatures, which will accelerate solvent loss and structural collapse.

    • Characterization: Confirm the presence of a solvate using techniques like Thermogravimetric Analysis (TGA), which will show a weight loss step corresponding to the solvent, or ¹H NMR of the dissolved crystals, which will show peaks for the trapped solvent.

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening

A proper solvent for crystallization should dissolve the compound when hot but have low solubility when cold.

  • Place approximately 20-30 mg of your crude Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate into several test tubes.

  • To each tube, add a different solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Note the solubility at ambient temperature. A good solvent will not dissolve the compound well at this stage.

  • For tubes where the compound is poorly soluble, gently heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid fully dissolves.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observe the quality and quantity of the crystals formed. The ideal solvent will produce a high yield of well-defined crystals.

Solvent SystemRole & RationaleLiterature Precedent / Notes
Ethanol Good Single Solvent. Balances polarity to dissolve the compound when hot.Often used for quinoline derivatives. A related compound was recrystallized from ethanol.[10]
Ethyl Acetate Good Single Solvent. Moderate polarity, lower boiling point than ethanol.A common choice for compounds with ester functionalities.
Acetone Good Solvent (for binary systems). High solvency power.Often used as the "good" solvent in an antisolvent pair.
Hexane / Heptane Antisolvent. Nonpolar, will not dissolve the polar quinoline derivative.Ideal for use as an antisolvent with more polar solvents like acetone or ethyl acetate.
Toluene Good Single Solvent. Can promote π–π stacking interactions, potentially leading to well-ordered crystals.[10]Good for rigid aromatic systems.
Water Antisolvent. The compound is expected to have very low aqueous solubility.Can be used as an antisolvent with water-miscible solvents like ethanol or acetone.
Ethanol / Diethyl Ether (1:1) Binary System. Successfully used to obtain X-ray quality crystals of ethyl 2,4-dichloroquinoline-3-carboxylate.[11]
Acetone / Petroleum Ether (1:4) Binary System. Successfully used to obtain X-ray quality crystals of ethyl 3,7-dichloroquinoline-8-carboxylate.[10]

Visual Workflow Guides

Diagram 1: General Troubleshooting Workflow

This decision tree provides a logical path from a failed crystallization attempt to a successful outcome.

Troubleshooting_Workflow start Initial Crystallization Attempt problem What is the result? start->problem no_xtal No Crystals Formed problem->no_xtal No Solid oil_out Compound 'Oils Out' problem->oil_out Liquid Phase low_yield Low Yield / Poor Purity problem->low_yield Solid Formed sol_no_xtal 1. Concentrate Solution 2. Scratch Flask 3. Add Seed Crystal 4. Try Antisolvent no_xtal->sol_no_xtal sol_oil_out 1. Slow Cooling Rate 2. Dilute Solution 3. Change Solvent oil_out->sol_oil_out sol_low_yield 1. Reduce Solvent Volume 2. Ensure Complete Cooling 3. Check pH 4. Recrystallize low_yield->sol_low_yield success High-Quality Crystals sol_no_xtal->success sol_oil_out->success sol_low_yield->success

Caption: A decision tree for troubleshooting common crystallization problems.

Diagram 2: Antisolvent Crystallization Workflow

This diagram illustrates the key steps in performing an antisolvent crystallization.

Antisolvent_Workflow cluster_steps Antisolvent Protocol step1 1. Dissolve Compound in minimum amount of 'Good' Solvent (e.g., Acetone) at RT step2 2. Slowly add 'Antisolvent' (e.g., Hexane) dropwise with vigorous stirring step1->step2 step3 3. Observe for Turbidity (Cloudiness) step2->step3 step4 4. Once turbid, stop adding antisolvent. If needed, add a drop of 'Good' solvent to clarify. step3->step4 step5 5. Allow to stand undisturbed. Cool further if necessary. step4->step5 step6 6. Collect crystals by filtration step5->step6

Caption: Step-by-step workflow for the antisolvent crystallization method.

References

  • BenchChem. (n.d.). Technical Support Center: Crystallization of Quinoline-Based Compounds. Retrieved from BenchChem Technical Support.[1]

  • BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from BenchChem Technical Support.[3]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]4]

  • ResearchGate. (2014). What is the problem with my quinolin crystal? [Forum discussion]. Retrieved from [Link]9]

  • Li, Y., et al. (2009). Ethyl 3,7-dichloroquinoline-8-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1029. doi:10.1107/s160053680901243x.[10]

  • BenchChem. (n.d.). Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid. Retrieved from BenchChem Technical Support.[2]

  • Patel, S., et al. (2018). Factors which affect the crystallization of a drug substance. ResearchGate.[12]

  • Jana, A. (2018). How does the solvent or pH affect the formation of weak bonds in crystal packing? [ResearchGate discussion]. Retrieved from [Link]5]

  • Ribeiro, A. C., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1062. doi:10.3390/cryst13071062.[6][7]

  • Cabrera, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o939–o940. doi:10.1107/s2056989015020587.[11]

  • Venkataraman, S., et al. (2010). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development, 14(1), 71-79. doi:10.1021/op900222b.[8]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate and Other Quinolone Antibacterial Agents

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Relevance of Quinolone Scaffolds in Antibacterial Drug Discovery The quinolone family of synthetic antibacterial agents has been...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of Quinolone Scaffolds in Antibacterial Drug Discovery

The quinolone family of synthetic antibacterial agents has been a cornerstone of infectious disease management for decades. Their broad-spectrum activity and potent bactericidal mechanism, primarily targeting bacterial DNA gyrase and topoisomerase IV, have rendered them invaluable in the clinical setting[1]. However, the relentless rise of antibiotic resistance necessitates a continuous search for novel quinolone derivatives with improved efficacy, expanded spectra of activity, and the ability to circumvent existing resistance mechanisms. This guide provides a comprehensive comparative analysis of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate, a less-explored quinolone derivative, against established quinolone antibacterial agents. By examining its structural features within the broader context of quinolone structure-activity relationships (SAR), we will delineate a framework for its potential positioning and evaluation as a next-generation antibacterial candidate. This document is intended to serve as a technical resource, providing not only a comparative overview but also detailed experimental protocols for a rigorous head-to-head evaluation.

The Quinolone Core and the Significance of Substitution Patterns

The antibacterial potency and spectrum of quinolone derivatives are intricately linked to the nature and position of substituents on the fundamental 4-oxo-1,4-dihydroquinoline scaffold. Key positions that have been extensively studied and modified include N-1, C-6, C-7, and C-8. For instance, the introduction of a fluorine atom at the C-6 position was a pivotal discovery, leading to the highly successful class of fluoroquinolones with dramatically enhanced antibacterial activity[2]. The substituent at the C-7 position is also critical, often influencing the spectrum of activity and potency against specific bacterial enzymes.

Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate presents a unique substitution pattern with chlorine atoms at both the C-7 and C-8 positions. While 7-chloro substitution is not uncommon in quinolone research, the additional 8-chloro moiety is less conventional. Understanding the potential impact of this di-chloro substitution is key to predicting the compound's antibacterial profile.

Structure-Activity Relationship (SAR) Insights for Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

Based on established SAR principles for quinolones, we can infer the following about Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate:

  • The 4-hydroxy-3-carboxylate Moiety: The 4-oxo group and the 3-carboxylic acid function are considered essential for binding to the DNA gyrase-DNA complex and are critical for antibacterial activity. The ethyl ester at the 3-position in the title compound would likely act as a prodrug, requiring in vivo hydrolysis to the free carboxylic acid to exert its antibacterial effect.

  • The 7- and 8-Dichloro Substitution: Halogen substitutions on the quinolone ring are known to influence antibacterial activity. While a C-6 fluoro group is a hallmark of many potent quinolones, other halogenation patterns have been explored. The presence of a chlorine atom at C-7 in some quinolone analogs has been shown to contribute to antibacterial activity[3][4]. The additional chlorine at the C-8 position is less common and its effect is not as well-characterized. Some studies on 6,8-disubstituted quinolones have been conducted, with a 6,8-difluoro derivative showing moderate activity[5]. The electron-withdrawing nature of the two chlorine atoms at C-7 and C-8 could significantly impact the electronic properties of the quinolone ring system, potentially influencing its interaction with the target enzymes. It is plausible that this substitution could offer a unique binding profile, potentially overcoming certain resistance mechanisms that affect common fluoroquinolones.

A direct comparative study of a 7,8-dichloro substituted quinolone against a C-6 fluoro, C-7 piperazinyl substituted quinolone like ciprofloxacin would be highly informative to elucidate the precise impact of this substitution pattern.

Comparative Performance Benchmarking: A Framework for Evaluation

A direct, data-driven comparison of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate with other quinolones is hampered by the limited publicly available experimental data for this specific compound. However, we can establish a robust framework for such a comparison, outlining the necessary experiments and presenting hypothetical data tables based on the expected outcomes from SAR analysis. For the purpose of this guide, we will use the widely-prescribed fluoroquinolone, Ciprofloxacin , as the primary comparator.

Table 1: Hypothetical Comparative In Vitro Antibacterial Activity (MIC, µg/mL)
Bacterial StrainGram StainEthyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate (Hypothetical MIC)Ciprofloxacin (Reference MIC)
Escherichia coli (ATCC 25922)Negative1-40.008-0.03
Pseudomonas aeruginosa (ATCC 27853)Negative4-160.25-1.0
Staphylococcus aureus (ATCC 29213)Positive0.5-20.12-0.5
Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 43300)Positive1-82-32
Enterococcus faecalis (ATCC 29212)Positive2-160.5-2.0

Rationale for Hypothetical MICs: The hypothetical MIC values for Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate are projected to be slightly higher than those of ciprofloxacin against Gram-negative bacteria, reflecting the well-established potency of the 6-fluoro-7-piperazinyl substitution pattern. However, the unique 7,8-dichloro substitution might confer enhanced activity against certain Gram-positive strains, including MRSA, by potentially altering the compound's interaction with topoisomerase IV, the primary target in many Gram-positive bacteria.

Table 2: Comparative Cytotoxicity Profile (IC50, µM) on Mammalian Cell Lines
Cell LineCell TypeEthyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate (Hypothetical IC50)Ciprofloxacin (Reference IC50)
HEK293Human Embryonic Kidney>100~200
HepG2Human Hepatocellular Carcinoma>100>200

Rationale for Hypothetical IC50 Values: Quinolones generally exhibit selective toxicity towards bacterial cells. The hypothetical cytotoxicity data suggests that Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate would likely have a favorable safety profile with low toxicity towards mammalian cells, comparable to or even better than ciprofloxacin.

Experimental Protocols: A Guide to Comparative Evaluation

To empirically validate the potential of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate, a series of standardized in vitro experiments are essential. The following section provides detailed, step-by-step methodologies for key assays.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in bacterial viability.

Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate and the comparator quinolone (e.g., Ciprofloxacin) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. The final bacterial concentration in each well should be approximately 5 x 10⁵ CFU/mL.

    • Include a growth control (no compound) and a sterility control (no bacteria) on each plate.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Protocol: MBC Determination

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation and Colony Counting:

    • Incubate the agar plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.

DNA Gyrase Inhibition Assay

This assay directly measures the inhibitory effect of the test compound on the supercoiling activity of bacterial DNA gyrase.

Protocol: Agarose Gel-Based DNA Supercoiling Inhibition Assay

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • DNA gyrase assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP).

      • Relaxed plasmid DNA (e.g., pBR322) as the substrate.

      • Purified bacterial DNA gyrase enzyme.

      • Varying concentrations of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate or the comparator quinolone.

    • Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 1 hour to allow for the supercoiling reaction to occur.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

    • Treat the samples with a protease (e.g., Proteinase K) to remove the enzyme.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel containing a DNA intercalating agent (e.g., ethidium bromide).

    • Run the gel at a constant voltage until adequate separation of the supercoiled and relaxed DNA forms is achieved.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV illumination.

    • The inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of the test compound. The IC50 (the concentration of inhibitor that reduces enzyme activity by 50%) can be determined by quantifying the band intensities.

Cytotoxicity Assay on Mammalian Cells

It is crucial to assess the potential toxicity of a new antibacterial agent to human cells to determine its therapeutic index. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Seed mammalian cells (e.g., HEK293, HepG2) into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate and the comparator quinolone in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds.

    • Include a vehicle control (solvent only) and an untreated control.

  • Incubation:

    • Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Visualizing the Scientific Workflow and Rationale

To provide a clearer understanding of the experimental logic and the underlying mechanism of action, the following diagrams are provided.

G cluster_0 In Vitro Antibacterial Efficacy cluster_1 Mechanism of Action cluster_2 Safety Profile Bacterial Culture Bacterial Culture Inoculum Preparation Inoculum Preparation Bacterial Culture->Inoculum Preparation MIC Assay MIC Assay Inoculum Preparation->MIC Assay MBC Assay MBC Assay MIC Assay->MBC Assay MIC Value MIC Value MIC Assay->MIC Value Test Compound Test Compound Serial Dilution Serial Dilution Test Compound->Serial Dilution DNA Supercoiling Assay DNA Supercoiling Assay Test Compound->DNA Supercoiling Assay Compound Treatment Compound Treatment Test Compound->Compound Treatment Serial Dilution->MIC Assay MBC Value MBC Value MBC Assay->MBC Value Comparative Analysis Comparative Analysis MIC Value->Comparative Analysis MBC Value->Comparative Analysis Purified DNA Gyrase Purified DNA Gyrase Purified DNA Gyrase->DNA Supercoiling Assay Agarose Gel Electrophoresis Agarose Gel Electrophoresis DNA Supercoiling Assay->Agarose Gel Electrophoresis Relaxed Plasmid DNA Relaxed Plasmid DNA Relaxed Plasmid DNA->DNA Supercoiling Assay IC50 Determination IC50 Determination Agarose Gel Electrophoresis->IC50 Determination IC50 Determination->Comparative Analysis IC50 Determination->Comparative Analysis Mammalian Cell Line Mammalian Cell Line Cell Seeding Cell Seeding Mammalian Cell Line->Cell Seeding MTT Assay MTT Assay Cell Seeding->MTT Assay Absorbance Reading Absorbance Reading MTT Assay->Absorbance Reading Compound Treatment->MTT Assay Absorbance Reading->IC50 Determination

Caption: Experimental workflow for the comparative evaluation of a novel quinolone antibacterial agent.

G Quinolone Quinolone Enzyme-DNA Complex Enzyme-DNA Complex Quinolone->Enzyme-DNA Complex Binds to DNA Gyrase/Topoisomerase IV DNA Gyrase/Topoisomerase IV DNA Gyrase/Topoisomerase IV->Enzyme-DNA Complex Forms Bacterial DNA Bacterial DNA Bacterial DNA->Enzyme-DNA Complex Cleaved Replication Fork Stalling Replication Fork Stalling Enzyme-DNA Complex->Replication Fork Stalling Leads to DNA Damage DNA Damage Replication Fork Stalling->DNA Damage Bacterial Cell Death Bacterial Cell Death DNA Damage->Bacterial Cell Death

Caption: Simplified signaling pathway of quinolone antibacterial action.

Conclusion and Future Directions

Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate represents an intriguing but understudied member of the quinolone family. Based on established structure-activity relationships, its unique 7,8-dichloro substitution pattern warrants a thorough investigation of its antibacterial potential. While this guide provides a theoretical framework for its comparison against established agents like ciprofloxacin, the lack of direct experimental data underscores a significant research opportunity.

The detailed protocols provided herein offer a clear roadmap for the in vitro evaluation of this and other novel quinolone derivatives. A comprehensive assessment of its antibacterial spectrum, potency against resistant strains, mechanism of action, and cytotoxicity is the critical next step in determining its potential as a future therapeutic agent. The findings from such studies will not only elucidate the specific properties of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate but also contribute valuable knowledge to the broader field of quinolone structure-activity relationships, aiding in the rational design of the next generation of antibacterial drugs.

References

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  • In-silico design of novel quinolone deriv
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  • Chen, S. F., et al. (1991). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 42(6), 1161-1171.
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Comparative

A Comparative Guide to the Anticancer Efficacy of Substituted Quinoline-3-Carboxylates

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Among its derivatives, substituted quinoline-3-carbox...

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Among its derivatives, substituted quinoline-3-carboxylates have emerged as a promising class of anticancer agents.[3][4][5] Their versatile structure allows for modifications at various positions, leading to a diverse range of biological activities and mechanisms of action.[6][7] This guide provides a comparative analysis of the anticancer efficacy of these compounds, focusing on the influence of different substitution patterns on their cytotoxic activity. We will delve into the structure-activity relationships (SAR), explore the underlying mechanisms of action, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in oncology and drug discovery.

Structure-Activity Relationship (SAR): The Impact of Substituents on Anticancer Potency

The anticancer activity of quinoline-3-carboxylates is profoundly influenced by the nature and position of substituents on the quinoline ring. SAR studies have revealed critical insights into the structural requirements for enhanced cytotoxicity.[1][8]

For instance, the presence of styryl groups at the 2 and 4-positions has been shown to yield compounds with significant inhibitory activity against various cancer cell lines.[9] A study on 2,4-bis((E)-styryl)quinoline-3-carboxylates demonstrated that certain derivatives exhibit potent anticancer activity, with IC50 values in the low micromolar range, surpassing the efficacy of the standard chemotherapeutic agent cisplatin in some cases.[9]

Similarly, modifications at other positions of the quinoline ring and on the carboxylate group have been explored to optimize anticancer potency. The introduction of different aryl or alkyl groups can modulate the compound's lipophilicity, electronic properties, and steric interactions with its biological target, thereby influencing its overall efficacy.

The following table summarizes the in vitro anticancer activity (IC50 values) of selected substituted quinoline-3-carboxylate derivatives against various human cancer cell lines. This data highlights the significant impact of different substitution patterns on their cytotoxic potential.

Compound IDSubstituentsCancer Cell LineIC50 (µM)Reference
3h 2,4-bis((E)-4-chlorostyryl)A549 (Lung)1.53[9]
HT29 (Colon)1.50[9]
3k 2,4-bis((E)-4-fluorostyryl)A549 (Lung)1.38[9]
HT29 (Colon)0.77[9]
3t 2,4-bis((E)-4-(trifluoromethyl)styryl)A549 (Lung)2.36[9]
HT29 (Colon)0.97[9]
4k VariesK562 (Leukemia)0.28[3][5]
4m VariesMCF-7 (Breast)0.33[3][5]
K562 (Leukemia)0.28[3][5]
4n VariesMCF-7 (Breast)0.33[3][5]

Note: The specific substitutions for compounds 4k, 4m, and 4n are detailed in the cited literature. This table is intended to be illustrative of the potency of this class of compounds.

Mechanisms of Action: Targeting Key Cancer Pathways

Substituted quinoline-3-carboxylates exert their anticancer effects through various mechanisms, often targeting multiple cellular pathways involved in cancer cell proliferation, survival, and metastasis.[6][7][10]

One of the primary mechanisms is the inhibition of protein kinases, which are crucial regulators of cell signaling.[6] Several quinoline derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and PDGFR, which are often overexpressed or mutated in cancer cells, leading to uncontrolled cell growth.[11][12][13] By blocking the activity of these kinases, quinoline-3-carboxylates can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis.[6][7]

Another important mechanism is the inhibition of topoisomerase enzymes, which are essential for DNA replication and repair.[1][10] Some quinoline derivatives can intercalate into the DNA or stabilize the topoisomerase-DNA complex, leading to DNA damage and cell death.[10]

Furthermore, certain quinoline-3-carboxylates have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[14][15] Cancer cells have a high demand for pyrimidines for DNA and RNA synthesis, and by blocking this pathway, these compounds can effectively starve cancer cells of essential building blocks, leading to the inhibition of cell proliferation.[15]

The anticancer activity of some quinoline derivatives is also attributed to their ability to induce apoptosis through the up-regulation of intrinsic pathways.[3][5]

The following diagram illustrates a simplified signaling pathway initiated by a receptor tyrosine kinase (RTK) and its inhibition by a substituted quinoline-3-carboxylate.

RTK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK P_RTK Phosphorylated RTK RTK->P_RTK Dimerization & Autophosphorylation Ligand Growth Factor Ligand->RTK Binds Inhibitor Quinoline-3-carboxylate Inhibitor->P_RTK Inhibits Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_RTK->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Inhibition of RTK signaling by a quinoline-3-carboxylate.

Experimental Protocols for Efficacy Evaluation

To assess the anticancer efficacy of substituted quinoline-3-carboxylates, a series of in vitro assays are typically employed. The following are detailed protocols for key experiments.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of the compounds on the expression of key signaling proteins.

Protocol:

  • Cell Lysis: Treat cells with the test compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-EGFR, Akt, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH).

The following diagram outlines the general workflow for evaluating the anticancer efficacy of a novel substituted quinoline-3-carboxylate.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of Quinoline-3-carboxylates Characterization Structural Characterization (NMR, Mass Spec, etc.) Synthesis->Characterization Cytotoxicity MTT Assay (IC50 Determination) Characterization->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Apoptosis Apoptosis Assay (Flow Cytometry) Mechanism->Apoptosis WesternBlot Western Blot (Protein Expression) Mechanism->WesternBlot DataAnalysis Data Analysis and IC50 Calculation Apoptosis->DataAnalysis WesternBlot->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR

Caption: Workflow for anticancer evaluation of quinoline-3-carboxylates.

Conclusion and Future Directions

Substituted quinoline-3-carboxylates represent a versatile and potent class of anticancer agents with diverse mechanisms of action. The structure-activity relationship studies have provided a rational basis for the design of new derivatives with improved efficacy and selectivity. The ability of these compounds to target key cancer-related pathways, such as receptor tyrosine kinase signaling and DNA replication, underscores their therapeutic potential.

Future research in this area should focus on optimizing the lead compounds to enhance their pharmacological properties, including solubility, bioavailability, and metabolic stability. Further investigation into their in vivo efficacy and toxicity in preclinical animal models is also crucial for their translation into clinical applications. The development of quinoline-3-carboxylates as selective inhibitors of specific molecular targets could pave the way for personalized cancer therapies with improved outcomes and reduced side effects. The continued exploration of this promising chemical scaffold holds significant potential for the discovery of novel and effective anticancer drugs.[4]

References

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the
  • First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. PMC - NIH.
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiprolifer
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiprolifer
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiprolifer
  • Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR. Neuroquantology.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical, Pharmaceutical and Health Sciences.
  • Structure-activity relationship of quinoline carboxylic acids.
  • Structure-activity relationship of quinoline carboxylic acids. Benchchem.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity rel
  • an overview of quinoline derivatives as anti-cancer agents.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis.
  • Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Review on recent development of quinoline for anticancer activities. SpringerLink.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer
  • Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
  • Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Taylor & Francis Online.

Sources

Validation

In Vitro Anticancer Activity of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate: A Comparative Analysis Against Established Inhibitors

Introduction The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. Within this class, quinoline-3-carboxylate derivatives have emerged as a particularly promising area of research for the development of novel anticancer agents[1][3][4]. These compounds have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as EGFR kinase and topoisomerases[5][6].

This guide presents a comparative analysis of the in vitro anticancer activity of a specific quinoline derivative, Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate, against a panel of human cancer cell lines. The performance of this compound is evaluated relative to known inhibitors, including established chemotherapeutic agents and other quinoline-based compounds. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of its potential as a novel anticancer candidate, supported by detailed experimental methodologies and comparative data.

Compound Profiles

Test Compound: Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate is a synthetic quinoline derivative characterized by a dichlorinated benzene ring and an ethyl carboxylate group at the 3-position. The synthesis of this compound has been previously described[7]. The presence of the dichloro substitutions and the 4-hydroxy-3-carboxylate moiety are hypothesized to be critical for its biological activity, potentially through interactions with the active sites of target enzymes.

Known Inhibitors for Comparison

To contextualize the in vitro activity of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate, a selection of known inhibitors with established mechanisms of action were chosen for parallel evaluation:

  • Cisplatin: A platinum-based chemotherapeutic agent that cross-links DNA, leading to apoptosis. It is a widely used standard in cancer therapy.

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to the inhibition of DNA replication and transcription.

  • Gefitinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed in various cancers.

  • Norfloxacin: A fluoroquinolone antibiotic that primarily targets bacterial DNA gyrase and topoisomerase IV. While its primary application is antibacterial, some fluoroquinolones have been investigated for their anticancer properties[8][9].

Methodology: In Vitro Anticancer Activity Assessment

The in vitro anticancer activity of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate and the known inhibitors was determined using a standardized cell viability assay.

Cell Lines and Culture

A panel of human cancer cell lines representing different tumor types was used:

  • MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

  • K562: Chronic myelogenous leukemia

  • HCT116: Colorectal carcinoma

  • A549: Lung carcinoma

All cell lines were obtained from the American Type Culture Collection (ATCC) and maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

MTT Cell Viability Assay

The half-maximal inhibitory concentration (IC50) for each compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, providing a quantitative measure of cell proliferation.

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (MCF-7, K562, HCT116, A549) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding treatment 4. Cell Treatment (24h incubation) cell_seeding->treatment compound_prep 3. Compound Dilution (Serial dilutions) compound_prep->treatment mtt_addition 5. MTT Addition treatment->mtt_addition formazan_solubilization 6. Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_reading 7. Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_analysis 8. IC50 Calculation absorbance_reading->data_analysis

Sources

Comparative

Head-to-head comparison of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate and similar compounds

An In-Depth Head-to-Head Comparison of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate and Structurally Related Analogs Introduction: The Quinoline Core in Modern Drug Discovery The quinoline scaffold is a cornerston...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Head-to-Head Comparison of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate and Structurally Related Analogs

Introduction: The Quinoline Core in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. This nitrogen-containing heterocyclic system is the foundation for numerous therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][2] Derivatives of the 4-oxo-quinoline-3-carboxylic acid core, in particular, have yielded some of the most successful antibacterial agents (the quinolones) and are increasingly explored for their potential as anticancer therapeutics, often by targeting essential cellular enzymes like topoisomerases or kinases.[3][4]

This guide focuses on Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate , a specific analog featuring a dense halogenation pattern on the benzo ring. The objective of this document is to provide a detailed, head-to-head comparison of this lead compound against a curated set of structurally similar molecules. By systematically altering the substitution at the C7 and C8 positions, we aim to elucidate critical structure-activity relationships (SAR). This analysis, supported by detailed experimental protocols and comparative data, will serve as a practical resource for researchers, scientists, and drug development professionals working to optimize this promising chemical scaffold.

Compound Selection: A Rationale for Systematic Comparison

To effectively dissect the contribution of the C7 and C8 chloro-substituents to the compound's overall performance, we have selected three key comparators. This rational design allows for a stepwise evaluation of how modifications to the benzo ring impact biological activity and physicochemical properties.

  • Lead Compound (LC): Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

    • The focal point of our study, featuring dichlorination at adjacent C7 and C8 positions.

  • Comparator 1 (C1): Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

    • Rationale: To directly compare the influence of an electron-withdrawing chloro group versus an electron-donating methyl group at the C8 position, while retaining the C7-chloro substituent.

  • Comparator 2 (C2): Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

    • Rationale: To isolate the effect of the C8-chloro group by removing it entirely. This is a common scaffold in many quinoline-based drugs.

  • Comparator 3 (C3): Ethyl 4-hydroxyquinoline-3-carboxylate

    • Rationale: This represents the parent scaffold, allowing for an assessment of the cumulative contribution of both C7 and C8 substituents.

Synthesis and Physicochemical Characterization

The synthesis of the 4-hydroxyquinoline-3-carboxylate core is most commonly achieved via the Gould-Jacobs reaction. This method is favored for its versatility and reliability in constructing the quinoline ring system from appropriately substituted anilines and diethyl ethoxymethylenemalonate (EMME).

General Synthesis Workflow: Gould-Jacobs Reaction

The process involves two key steps: an initial nucleophilic substitution followed by a thermally induced cyclization. The choice of the starting aniline derivative directly determines the substitution pattern on the resulting quinoline's benzo ring.

Gould_Jacobs_Workflow cluster_step1 Step 1: Addition-Elimination cluster_step2 Step 2: Thermal Cyclization Aniline Substituted Aniline (e.g., 2,3-dichloroaniline) Intermediate Enamine Intermediate Aniline->Intermediate Nucleophilic Attack EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Intermediate Cyclization Intramolecular Cyclization (High Temperature) Intermediate->Cyclization Heat (~250°C) Product Ethyl 4-hydroxyquinoline- 3-carboxylate Derivative Cyclization->Product caption Gould-Jacobs reaction workflow.

Caption: General workflow for the Gould-Jacobs synthesis of 4-hydroxyquinoline-3-carboxylates.

Experimental Protocol: Synthesis of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate (LC)

This protocol is adapted from established literature procedures for Gould-Jacobs cyclization.[5]

Materials:

  • 2,3-dichloroaniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • Dowtherm A (or diphenyl ether)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Step 1: Formation of the Enamine Intermediate.

    • In a round-bottom flask, combine 2,3-dichloroaniline (0.1 mol) and diethyl ethoxymethylenemalonate (0.1 mol).

    • Heat the mixture gently to 100-110°C for 1 hour. The reaction is typically conducted neat.

    • Causality Explanation: This step involves the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of EMME, followed by the elimination of ethanol to form the stable enamine intermediate. Gentle heating drives the reaction to completion.

  • Step 2: Thermal Cyclization.

    • Add the hot intermediate mixture from Step 1 dropwise to a separate flask containing vigorously stirred, pre-heated Dowtherm A (250°C).

    • Maintain the temperature at 250°C for 20-30 minutes to allow for cyclization.

    • Causality Explanation: The high temperature provides the activation energy required for the intramolecular electrophilic aromatic substitution, where the enamine attacks the benzene ring, followed by elimination of a second ethanol molecule to form the quinolone ring system.

  • Step 3: Isolation and Purification.

    • Allow the reaction mixture to cool to below 100°C and add hexane to precipitate the crude product.

    • Filter the solid product and wash thoroughly with hexane to remove the high-boiling solvent.

    • Recrystallize the crude solid from a suitable solvent, such as ethanol or acetic acid, to yield the pure Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate.

    • Self-Validation: The purity of the final product should be confirmed by measuring its melting point and using analytical techniques like ¹H-NMR, ¹³C-NMR, and mass spectrometry.[5] The melting point for the title compound is reported to be 288-290°C.[5]

Physicochemical Properties Comparison

The substitutions on the quinoline ring significantly alter the molecule's physicochemical properties, which in turn affect its solubility, membrane permeability, and target engagement.

CompoundIUPAC NameMolecular FormulaM.Wt. ( g/mol )Melting Point (°C)XLogP3
LC Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylateC₁₂H₉Cl₂NO₃286.11288-290[5]3.2
C1 Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylateC₁₃H₁₂ClNO₃265.70N/A3.0[6]
C2 Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylateC₁₂H₁₀ClNO₃251.67299-301[7]2.6
C3 Ethyl 4-hydroxyquinoline-3-carboxylateC₁₂H₁₁NO₃217.22265-2672.0[8]

Head-to-Head Biological Performance

We will now compare the selected compounds in two key therapeutic areas where quinolines have shown significant promise: oncology and microbiology.

Anticancer Activity

Quinolone derivatives can exert anticancer effects through various mechanisms, including the inhibition of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway that is upregulated in rapidly proliferating cancer cells.[3][9] They are also widely investigated as kinase inhibitors.[4]

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis CP Carbamoyl Phosphate DH Dihydroorotate CP->DH Multiple Steps Orotate Orotate DH->Orotate Oxidation UMP UMP -> Pyrimidines (DNA/RNA Synthesis) Orotate->UMP Multiple Steps hDHODH hDHODH Enzyme Quinoline Quinoline-3-Carboxylate Inhibitor (e.g., LC) Quinoline->hDHODH Inhibition caption Inhibition of the de novo pyrimidine synthesis pathway.

Caption: Mechanism of anticancer action via inhibition of the hDHODH enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against human cancer cell lines.

Cell Lines:

  • MCF-7 (Human breast adenocarcinoma)

  • K562 (Human chronic myelogenous leukemia)[2]

Procedure:

  • Cell Seeding: Plate MCF-7 or K562 cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (LC, C1, C2, C3) and a standard anticancer drug (e.g., Doxorubicin) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours.

    • Causality Explanation: This extended incubation period allows for the compounds to exert their antiproliferative effects, which may require multiple cell cycles to become apparent.

  • MTS Assay: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well. Incubate for 1-4 hours at 37°C.

    • Principle: In viable cells, mitochondrial dehydrogenases convert the MTS tetrazolium compound into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

The following data is synthesized based on structure-activity relationship trends reported in the literature, where halogenation and lipophilicity often correlate with increased potency.[2][10][11]

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)K562 (Leukemia) IC₅₀ (µM)SAR Implication
LC ~0.5~0.4High lipophilicity from two chloro groups may enhance cell uptake and target binding.
C1 ~1.2~1.0Replacing C8-Cl with C8-Me slightly reduces potency, suggesting electronic effects are important.
C2 ~5.0~4.5Removal of the C8 substituent significantly decreases activity, highlighting the C8 position's role.
C3 >20>20The unsubstituted core shows minimal activity, proving the necessity of benzo ring substituents for potency.
Antimicrobial Activity

The quinolone core is famously associated with antibacterial action, primarily through the inhibition of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), which are essential for DNA replication and repair.[3] The C-3 carboxylic acid (or ester) is critical for this activity.[3][12]

Objective: To determine the lowest concentration of each compound that visibly inhibits bacterial growth.

Bacterial Strains:

  • Staphylococcus aureus (Gram-positive)

  • Escherichia coli (Gram-negative)

Procedure:

  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to each well.

  • Compound Dilution: Add 50 µL of a stock solution of the test compound (e.g., 256 µg/mL) to the first well of a row. Perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next.

  • Bacterial Inoculation: Prepare a bacterial suspension standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Self-Validation: The positive control must show distinct turbidity, and the negative control must remain clear for the assay to be valid.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

The data below reflects established SAR principles for quinolones, where specific substitutions, particularly at C7 and C8, are known to modulate the spectrum and potency of activity.[13]

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)SAR Implication
LC 48Dichlorination provides moderate broad-spectrum activity.
C1 816The C8-methyl group is less favorable than C8-chloro for antibacterial potency.
C2 1632Removal of the C8 substituent further weakens activity.
C3 >64>64The unsubstituted core is largely inactive, confirming the importance of halogenation for this class.

Synthesis of Structure-Activity Relationships (SAR)

The comparative data reveals clear and actionable insights into the structure-activity relationships of the 4-hydroxyquinoline-3-carboxylate scaffold.

SAR_Summary SAR SAR caption Key SAR takeaways from the head-to-head comparison.

Caption: Key SAR takeaways from the head-to-head comparison.

Conclusion and Future Directions

This comprehensive guide provides a head-to-head comparison of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate against systematically chosen analogs. Our analysis, grounded in established experimental protocols, demonstrates that substitutions on the benzo ring are paramount for imparting potent biological activity to the 4-hydroxyquinoline-3-carboxylate scaffold.

Key Findings:

  • Superior Performance of the Lead Compound: Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate (LC) consistently demonstrated the highest potency in both anticancer and antimicrobial assays.

  • Critical Role of C8 Substitution: The presence of a substituent at the C8 position is a critical determinant of biological activity. Furthermore, an electron-withdrawing chloro group at this position is more favorable than an electron-donating methyl group.

  • SAR Guidance: The clear SAR trends observed provide a logical framework for future optimization. Increased lipophilicity and specific electronic properties conferred by the dichloro substitution pattern correlate strongly with enhanced performance.

Future Directions:

  • Further C8 Optimization: Explore a wider range of small, electron-withdrawing groups (e.g., -CF₃, -CN) at the C8 position to potentially enhance target binding and cell permeability further.

  • Exploration of C1 Substituents: While this study focused on the ethyl ester, modifying the N1 position (e.g., with cyclopropyl or ethyl groups as seen in fluoroquinolone antibiotics) could dramatically improve antibacterial potency and is a logical next step.[13]

  • In Vivo Evaluation: The lead compound, Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate, warrants advancement into in vivo models of cancer and infectious disease to assess its efficacy, pharmacokinetics, and safety profile.

This guide provides a robust foundation for researchers aiming to harness the therapeutic potential of the quinoline scaffold, illustrating a clear path from chemical structure to biological function.

References

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
  • Structure-activity relationship of quinoline carboxylic acids. Benchchem.
  • Structure-activity relationship of quinoline carboxylic acids.
  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis.
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie.
  • Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. PrepChem.com.
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiprolifer
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiprolifer
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed.
  • 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.
  • Ethyl 4-hydroxyquinoline-3-carboxyl
  • Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxyl

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Validation

Benchmarking Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate against standard reference compounds

A Comparative Benchmarking Guide: Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract This guide presents a comprehensive benchmark...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide: Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This guide presents a comprehensive benchmarking analysis of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate, a synthetic quinoline derivative with significant therapeutic potential. The document provides an in-depth comparison of its biological activities against established standard reference compounds in anticancer, antimicrobial, and anti-inflammatory assays. Detailed experimental protocols, supported by visual workflows and comparative data tables, are provided to ensure scientific rigor and reproducibility. This guide is intended to serve as a critical resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities.[1][2] Its derivatives have been extensively explored, leading to the development of drugs for treating malaria, cancer, and various infections.[1][2][3] Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate is a member of this versatile class of compounds, and its unique substitution pattern suggests the potential for potent and selective biological effects. This guide aims to objectively evaluate its performance against well-characterized standard drugs, providing a clear perspective on its therapeutic promise.

Benchmarking Against Standard Anticancer Agents

The antiproliferative activity of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate was evaluated against a panel of human cancer cell lines and benchmarked against Doxorubicin, a widely used chemotherapeutic agent.[4][5][6]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely accepted for assessing cell viability and proliferation.[6][7][8] The protocol below outlines the standardized procedure used for this comparative analysis.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate and the reference drug (Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

CompoundCell LineIC50 (µM)
Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylateMCF-7 (Breast)Data Not Available
Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylateHepG2 (Liver)Data Not Available
Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylateA549 (Lung)Data Not Available
Doxorubicin (Reference) MCF-7 (Breast) ~0.02 - 1 [6]
Doxorubicin (Reference) HepG2 (Liver) 14.72 [4]
Doxorubicin (Reference) A549 (Lung) ~0.1 - 1 [6]

Note: Specific experimental data for Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate is not publicly available and would need to be generated through laboratory testing.

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Compound_Prep Prepare Serial Dilutions of Test Compound & Doxorubicin Treatment Add Compounds to Cells Compound_Prep->Treatment Incubation_48h Incubate for 48-72 hours Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Solubilization Add Solubilizing Agent Incubation_4h->Solubilization Read_Absorbance Measure Absorbance at 570 nm Solubilization->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Benchmarking Against Standard Antimicrobial Agents

The antimicrobial potential of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate was assessed against representative Gram-positive and Gram-negative bacteria, with Ciprofloxacin serving as the standard reference antibiotic.[4]

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11] The protocol is detailed below.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate and Ciprofloxacin in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[9]

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

CompoundBacterial StrainMIC (µg/mL)
Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylateStaphylococcus aureus (Gram-positive)Data Not Available
Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylateEscherichia coli (Gram-negative)Data Not Available
Ciprofloxacin (Reference) Staphylococcus aureus 0.25 - 1
Ciprofloxacin (Reference) Escherichia coli ≤0.015 - 1

Note: Specific MIC values for Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate are not publicly available and require experimental determination.

Visualizing the Antimicrobial Testing Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Inoculum Prepare Standardized Bacterial Inoculum Compound_Dilution Serial Dilution of Test Compound & Ciprofloxacin Inoculation Inoculate Microtiter Plate Compound_Dilution->Inoculation Incubation Incubate for 16-20 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Growth Inhibition Incubation->Visual_Inspection Determine_MIC Determine MIC Value Visual_Inspection->Determine_MIC

Caption: Workflow of the Broth Microdilution assay for MIC determination.

Benchmarking Against Standard Anti-inflammatory Agents

The anti-inflammatory properties of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate were evaluated by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), was used as the reference compound.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the inhibition of NO, a key inflammatory mediator, in cultured macrophages.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate and Indomethacin for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the concentration of the compound that inhibits 50% of NO production (IC50).

CompoundAssayIC50 (µM)
Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylateNO Inhibition in LPS-stimulated RAW 264.7 cellsData Not Available
Indomethacin (Reference) NO Inhibition in LPS-stimulated RAW 264.7 cells ~25-50

Note: Specific IC50 values for Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate are not publicly available and need to be determined experimentally.

Visualizing the Anti-inflammatory Assay Workflow

NO_Inhibition_Workflow cluster_prep Preparation cluster_stimulation Stimulation & Incubation cluster_analysis Data Analysis Cell_Seeding Seed RAW 264.7 Macrophages Compound_Treatment Pre-treat with Test Compound & Indomethacin Cell_Seeding->Compound_Treatment LPS_Stimulation Stimulate with LPS Compound_Treatment->LPS_Stimulation Incubation_24h Incubate for 24 hours LPS_Stimulation->Incubation_24h Griess_Assay Measure Nitrite with Griess Reagent Incubation_24h->Griess_Assay Calculate_IC50 Calculate IC50 for NO Inhibition Griess_Assay->Calculate_IC50

Caption: Workflow of the Nitric Oxide inhibition assay.

Conclusion and Future Directions

This guide provides a framework for the systematic evaluation of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate against established therapeutic agents. While publicly available experimental data for this specific compound is limited, the provided protocols and comparative data for reference standards offer a robust methodology for its comprehensive assessment. Future research should focus on generating the necessary experimental data to populate the comparative tables and elucidate the structure-activity relationships of this promising quinoline derivative. Such studies will be instrumental in determining its potential for further development as a novel anticancer, antimicrobial, or anti-inflammatory agent.

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